Product packaging for OG-L002(Cat. No.:)

OG-L002

Cat. No.: B609721
M. Wt: 225.28 g/mol
InChI Key: DSOJSZXQRJGBCW-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lysine-specific demethylase 1 (LSD1) is a protein lysine demethylase that specifically demethylates histone H3 lysine 4 (H3K4) and H3K9, resulting in transcriptional repression. Host LSD1 is also recruited by certain viruses to limit H3K9 methylation, which can repress viral genes necessary for infection. Lysine-specific demethylase 1 (LSD1) is a protein lysine demethylase that specifically demethylates histone H3 lysine 4 (H3K4) and H3K9, resulting in transcriptional repression. Host LSD1 is also recruited by certain viruses to limit H3K9 methylation, which can repress viral genes necessary for infection. OG-L002 is a potent inhibitor of LSD1 (IC50 = 0.02 µM) that less effectively inhibits the monoamine oxidases A (MAO-A) and MAO-B (IC50s = 1.38 and 0.72 µM). It blocks the expression of immediate early (IE) genes of herpes simplex virus (HSV) in HeLa cells but not that of cellular control genes. This compound also reduces the expression of human cytomegalovirus IE genes and adenovirus E1A gene in mammalian cells. It is effective in vivo, repressing HSV primary infection in mice and blocking HSV reactivation from latency in a mouse ganglion explant model.>This compound is a novel, potent, and selective LSD1/KDM1A inhibitor that epigenetically blocks the herpes simplex lytic replication and reactivation from latency.>This compound is a potent LSD1 inhibitor that has been found to inhibit herpes simplex virus (HSV) immediate early gene expression and viral yield in vitro and suppresses HSV primary infection in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO B609721 OG-L002

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOJSZXQRJGBCW-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

OG-L002 as a Lysine-Specific Demethylase 1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information compiled herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support researchers and professionals in the fields of drug discovery and development.

Core Concepts: this compound and LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This demethylation activity is context-dependent, influencing gene expression, and has been implicated in various pathological processes, including cancer and viral infections.[2][3] LSD1 is often overexpressed in a variety of cancers, where it contributes to tumorigenesis and metastasis, making it a compelling target for therapeutic intervention.[3][4]

This compound is a potent and selective inhibitor of LSD1.[5] Its mechanism of action involves the inhibition of LSD1's demethylase activity, leading to an increase in repressive histone methylation marks, thereby altering gene expression.[6] This has shown therapeutic potential, particularly in the context of viral infections like Herpes Simplex Virus (HSV), where LSD1 is recruited by the virus to facilitate the expression of its immediate-early (IE) genes.[7] By inhibiting LSD1, this compound can epigenetically block viral lytic replication and reactivation from latency.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Biochemical Activity of this compound

TargetIC50Assay TypeReference
LSD120 nM (0.02 µM)Cell-free demethylase assay[5][8]
MAO-A1.38 µMCell-free assay[5][8]
MAO-B0.72 µMCell-free assay[5][8]

Table 2: In Vitro Cellular Activity of this compound

Cell LineEffectIC50Assay TypeReference
HeLaInhibition of HSV IE gene expression~10 µMqRT-PCR[8]
HFFInhibition of HSV IE gene expression~3 µMqRT-PCR[8]

Table 3: In Vivo Efficacy of this compound in an HSV-2 Mouse Model

Animal ModelTreatment RegimenEffectReference
BALB/c mice6-40 mg/kg/day (intraperitoneal)Dose-dependent reduction of viral genomes in ganglia[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

LSD1 Demethylase Activity Assay (Amplex Red Assay)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Principle: The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.[9][10][11]

Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM sodium phosphate buffer (pH 7.4).

    • Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer according to the manufacturer's instructions (e.g., Thermo Fisher Scientific A22188).[9]

    • Prepare serial dilutions of this compound in DMSO and then dilute in the reaction buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the purified recombinant LSD1 enzyme.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Initiate the reaction by adding the histone H3 peptide substrate (e.g., H3K4me2).

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Add the Amplex® Red/HRP working solution to each well.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~545 nm and emission at ~590 nm.[12]

    • Subtract the background fluorescence from a no-enzyme control.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13][14]

Protocol:

  • Cell Plating:

    • Seed HeLa or HFF cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

    • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the association of specific proteins, such as modified histones, with specific genomic regions, like viral promoters.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed by quantitative PCR (qPCR).[16][17][18]

Protocol:

  • Cell Cross-linking and Lysis:

    • Treat cells (e.g., HSV-infected HeLa cells treated with this compound or vehicle) with formaldehyde to cross-link proteins to DNA.

    • Harvest and lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Isolate the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me2) or a negative control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads extensively to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the HSV immediate-early gene promoters.

    • Quantify the amount of immunoprecipitated DNA relative to the total input DNA.

Quantitative Reverse Transcription PCR (qRT-PCR) for HSV Gene Expression

This technique is used to measure the levels of specific viral mRNAs to assess the impact of this compound on viral gene expression.

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as a template for qPCR. The amount of amplified product is proportional to the initial amount of target mRNA.[8][19]

Protocol:

  • Cell Treatment and RNA Isolation:

    • Infect cells (e.g., HeLa or HFF) with HSV-1 at a specific multiplicity of infection (MOI).

    • Treat the infected cells with various concentrations of this compound or vehicle.

    • At a specific time point post-infection (e.g., 2 hours), harvest the cells and isolate total RNA using a suitable method (e.g., TRIzol reagent).[8]

  • DNase Treatment and cDNA Synthesis:

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., random hexamers or oligo(dT)).

  • qPCR:

    • Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the HSV immediate-early genes (e.g., ICP0, ICP4, ICP27) and a housekeeping gene for normalization (e.g., 18S rRNA).[20]

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells using the 2-ΔΔCt method.

Western Blotting for Histone Modifications

Western blotting is used to detect changes in the global levels of specific histone modifications following treatment with this compound.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[21][22]

Protocol:

  • Histone Extraction:

    • Harvest cells treated with this compound or vehicle.

    • Isolate nuclei and perform an acid extraction to enrich for histone proteins.

  • Protein Quantification and Gel Electrophoresis:

    • Quantify the protein concentration of the histone extracts.

    • Separate the histone proteins on a high-percentage SDS-polyacrylamide gel (e.g., 15%).[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me2 or anti-H3K9me2) and a loading control (e.g., anti-Histone H3).

  • Secondary Antibody and Detection:

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vivo HSV-2 Infection Mouse Model

This model is used to evaluate the efficacy of this compound in a living organism.

Protocol:

  • Animal Model:

    • Use female BALB/c mice.[23]

  • Hormonal Treatment (for intravaginal infection):

    • To synchronize the estrous cycle and increase susceptibility to infection, mice can be pre-treated with medroxyprogesterone acetate.[24]

  • Drug Administration:

    • Administer this compound or vehicle control intraperitoneally daily for a specified period before and after infection. Doses can range from 6 to 40 mg/kg/day.[8]

  • Viral Challenge:

    • Infect the mice intravaginally with a lethal or sub-lethal dose of HSV-2.[25][26]

  • Monitoring and Sample Collection:

    • Monitor the mice daily for signs of disease and survival.

    • At specific time points post-infection, euthanize a subset of mice and harvest tissues such as the vaginal tract and dorsal root ganglia.

  • Analysis:

    • Quantify the viral load in the harvested tissues by qPCR.

    • Analyze immune responses or other relevant parameters as needed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound and LSD1.

LSD1's Role in Transcriptional Regulation

LSD1_Regulation cluster_0 LSD1 Complex cluster_1 Chromatin LSD1 LSD1 CoREST CoREST LSD1->CoREST associates with HDAC1_2 HDAC1/2 LSD1->HDAC1_2 associates with Active_Chromatin Active Chromatin (H3K4me1/2) LSD1->Active_Chromatin targets Inactive_Chromatin Inactive Chromatin (H3K4me0) Active_Chromatin->Inactive_Chromatin demethylates Gene_Repression Gene Repression Inactive_Chromatin->Gene_Repression leads to

Caption: LSD1 in a complex with CoREST and HDACs targets and demethylates H3K4me1/2, leading to gene repression.

This compound Mechanism of Action in HSV Infection

OG_L002_Mechanism HSV Herpes Simplex Virus (HSV) HCF1 Host Cell Factor-1 (HCF-1) HSV->HCF1 recruits LSD1 LSD1 HCF1->LSD1 recruits Viral_Promoters Viral Immediate-Early Gene Promoters LSD1->Viral_Promoters targets Repressive_Chromatin Increased Repressive Chromatin (H3K9me2) LSD1->Repressive_Chromatin demethylates OG_L002 This compound OG_L002->LSD1 inhibits IE_Gene_Expression IE Gene Expression Viral_Promoters->IE_Gene_Expression activates Repressive_Chromatin->IE_Gene_Expression suppresses Viral_Replication Viral Replication IE_Gene_Expression->Viral_Replication drives

Caption: this compound inhibits LSD1, preventing the removal of repressive chromatin marks from HSV IE gene promoters.

Experimental Workflow for Evaluating this compound In Vitro

In_Vitro_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays Biochem_Start Start: Purified LSD1 Enzyme Amplex_Red Amplex Red Assay Biochem_Start->Amplex_Red Treat with this compound IC50_Determination IC50 Determination Amplex_Red->IC50_Determination Measure Activity Cell_Start Start: HeLa/HFF Cells MTT_Assay MTT Assay Cell_Start->MTT_Assay Treat with this compound qRT_PCR qRT-PCR (HSV IE genes) Cell_Start->qRT_PCR Infect with HSV & Treat with this compound ChIP_Assay ChIP-qPCR (H3K9me2) Cell_Start->ChIP_Assay Infect with HSV & Treat with this compound

Caption: Workflow for the in vitro characterization of this compound's biochemical and cellular effects.

Conclusion

This compound has emerged as a potent and selective inhibitor of LSD1 with demonstrated efficacy in preclinical models, particularly in the context of herpes simplex virus infection. Its ability to modulate the epigenetic landscape by preventing the removal of repressive histone marks presents a promising therapeutic strategy. The data and protocols provided in this guide offer a comprehensive resource for researchers to further investigate the potential of this compound and other LSD1 inhibitors in various disease models. Further research is warranted to fully elucidate its therapeutic potential and to explore its application in other LSD1-implicated diseases, such as cancer.

References

Unveiling the Antiviral Potential of OG-L002: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of OG-L002, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). By targeting the epigenetic regulation of viral gene expression, this compound presents a novel therapeutic avenue for combating a range of DNA viruses. This document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Epigenetic Repression of Viral Lytic Replication

This compound functions as a selective inhibitor of LSD1, an enzyme crucial for demethylating histone H3 at lysine 4 and 9 (H3K4 and H3K9), which in turn plays a vital role in regulating gene expression.[1] In the context of viral infections, particularly herpes simplex virus (HSV), LSD1 is required for the expression of immediate-early (IE) genes, which are essential for initiating the viral lytic replication cycle.[2]

By inhibiting LSD1, this compound prevents the demethylation of repressive histone marks on viral IE gene promoters.[3] This leads to an accumulation of repressive chromatin, effectively silencing the transcription of IE genes like ICP4 and ICP27 in HSV.[3] The suppression of IE gene expression subsequently blocks the entire cascade of viral replication, including viral DNA synthesis and the production of progeny virions.[2][3] This mechanism has been demonstrated to be effective not only against HSV but also other DNA viruses such as human cytomegalovirus (hCMV) and adenovirus.[3]

Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified across various in vitro and in vivo models, demonstrating its potency and selectivity.

Parameter Value Assay/Model Notes
IC50 (LSD1) 20 nMCell-free demethylase assayDemonstrates high potency against the target enzyme.[4]
Selectivity 36-fold over MAO-B, 69-fold over MAO-ACell-free assaysHighlights specificity for LSD1 over other monoamine oxidases.[4]
IC50 (HSV IE Gene Expression) ~10 µMHeLa cellsEffective concentration for inhibiting viral gene expression in a cervical cancer cell line.[3]
IC50 (HSV IE Gene Expression) ~3 µMHuman Foreskin Fibroblast (HFF) cellsShows greater potency in a primary human cell line.[3]
Viral Yield Reduction (HSV-1) ~100-foldHeLa and HFF cells (50 µM this compound)Significant reduction in the production of new infectious virus particles.[3]
Viral Yield Reduction (CyHV-3) 96% (20 µM), 98% (50 µM)In vitro plaque assayDemonstrates efficacy against another herpesvirus, Cyprinid herpesvirus 3.[1]
In Vivo Efficacy (HSV Primary Infection) Dose-dependent reduction in viral genomesMouse model (6 to 40 mg/kg/day)Suppresses the progression of primary HSV infection in a living organism.[3][5]
In Vivo Efficacy (HSV Reactivation) Significant reduction in reactivated virusMouse ganglion explant model (10-50 µM)Blocks the reactivation of latent HSV, a key clinical challenge.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to characterize the antiviral properties of this compound.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of an antiviral compound required to inhibit viral plaque formation in cultured cells.

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa, HFF, or Vero cells) in 6-well or 12-well plates and grow to 90-100% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A DMSO control should be included.

  • Pre-treatment (Optional but recommended): Pre-treat the confluent cell monolayers with the different concentrations of this compound or DMSO control for a specified period (e.g., 4 hours).[3]

  • Viral Infection: Infect the cells with the virus at a low multiplicity of infection (MOI), typically 0.1 PFU/cell, for 1-2 hours to allow for viral adsorption.[3]

  • Overlay: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing methylcellulose or agar) containing the respective concentrations of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for HSV).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the DMSO control. The EC50 value (the concentration that inhibits 50% of plaque formation) can be determined by non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) for Viral Gene Expression

This method quantifies the levels of specific viral transcripts to assess the impact of this compound on viral gene expression.

  • Cell Treatment and Infection: Treat cells with this compound or DMSO control and infect with the virus as described in the antiviral assay protocol.

  • RNA Extraction: At a specific time point post-infection (e.g., 2 hours for HSV IE genes), harvest the cells and extract total RNA using a suitable commercial kit.[3]

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, cDNA template, and primers specific for the viral gene of interest (e.g., ICP4, ICP27) and a cellular housekeeping gene for normalization (e.g., S15, GAPDH).[3]

  • Data Analysis: Determine the relative expression of the viral gene in this compound-treated samples compared to the DMSO control using the ΔΔCt method.

In Vivo Mouse Model of HSV Infection

This protocol evaluates the efficacy of this compound in a living organism.

  • Animal Acclimatization: Acclimate BALB/c mice for at least one week before the experiment.

  • Compound Administration: Pre-treat mice with this compound (e.g., 6 to 40 mg/kg/day) or a vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 7 days). A positive control group treated with a known antiviral like acyclovir (ACV) should be included.[3][5]

  • Viral Challenge: Infect the mice with a lethal or sub-lethal dose of HSV.

  • Monitoring: Monitor the mice for signs of disease and mortality.

  • Tissue Harvesting: At various days post-infection, harvest relevant tissues, such as the trigeminal ganglia for HSV.[3]

  • Viral Load Quantification: Determine the viral load in the harvested tissues by quantifying viral DNA using qPCR or by titrating infectious virus using a plaque assay.[3]

  • Data Analysis: Compare the viral loads between the this compound-treated groups, the vehicle control group, and the positive control group to assess the in vivo antiviral efficacy.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

OG_L002_Mechanism_of_Action cluster_virus Herpes Simplex Virus (HSV) cluster_host Host Cell Nucleus Viral Genome Viral Genome IE Gene Promoters IE Gene Promoters Viral Genome->IE Gene Promoters IE Gene Transcription IE Gene Transcription IE Gene Promoters->IE Gene Transcription Activation Lytic Replication Lytic Replication IE Gene Transcription->Lytic Replication LSD1 LSD1 LSD1->IE Gene Promoters Demethylates H3K9me2 Active Chromatin (H3K9me1) Active Chromatin (H3K9me1) LSD1->Active Chromatin (H3K9me1) Repressive Chromatin (H3K9me2) Repressive Chromatin (H3K9me2) Repressive Chromatin (H3K9me2)->IE Gene Promoters Maintains Repression Repressive Chromatin (H3K9me2)->LSD1 This compound This compound This compound->LSD1 Inhibits

Caption: Mechanism of this compound in inhibiting HSV lytic replication.

Antiviral_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Viral Infection Viral Infection Compound Treatment->Viral Infection Plaque Assay Plaque Assay Viral Infection->Plaque Assay qRT-PCR qRT-PCR Viral Infection->qRT-PCR EC50 Determination EC50 Determination Plaque Assay->EC50 Determination Gene Expression Analysis Gene Expression Analysis qRT-PCR->Gene Expression Analysis Animal Model Animal Model EC50 Determination->Animal Model Promising Candidates Compound Administration Compound Administration Animal Model->Compound Administration Viral Challenge Viral Challenge Compound Administration->Viral Challenge Viral Load Measurement Viral Load Measurement Viral Challenge->Viral Load Measurement Efficacy Assessment Efficacy Assessment Viral Load Measurement->Efficacy Assessment

Caption: A generalized workflow for antiviral drug screening.

This comprehensive guide on this compound provides a solid foundation for researchers and drug developers interested in the therapeutic potential of LSD1 inhibitors as antiviral agents. The data and protocols presented herein are intended to facilitate further investigation and development in this promising area of antiviral research.

References

The Specificity of OG-L002 for LSD1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of OG-L002, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). The document outlines the quantitative measures of its selectivity, detailed protocols for key experimental assays used in its characterization, and a visualization of the signaling pathways affected by its activity.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for LSD1, a key epigenetic regulator involved in various cellular processes and disease states. Understanding the precise specificity of this compound is critical for its application as a research tool and its potential development as a therapeutic agent. This guide summarizes the available data on its inhibitory activity and provides the necessary technical details for its evaluation.

Data Presentation: Quantitative Analysis of this compound Specificity

The inhibitory activity of this compound has been quantified against LSD1 and other related enzymes, primarily the monoamine oxidases A and B (MAO-A and MAO-B), which share structural homology with LSD1. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target EnzymeThis compound IC50Fold Selectivity vs. LSD1Reference
LSD1 (KDM1A) 20 nM -[1][2]
MAO-A1.38 µM69-fold[1][2]
MAO-B0.72 µM36-fold[1][2]

Note: IC50 values can vary slightly between different assay conditions and experimental setups.

Experimental Protocols

Detailed methodologies for the key assays used to determine the specificity of this compound are provided below. These protocols are intended to serve as a guide for researchers seeking to replicate or build upon these findings.

In Vitro LSD1 Inhibition Assay (Amplex® Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation of its histone substrate. The H₂O₂ is then detected using the Amplex® Red reagent in a horseradish peroxidase (HRP)-coupled reaction, which generates a fluorescent product (resorufin).

Materials:

  • Recombinant human LSD1 protein

  • Dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate

  • This compound or other test inhibitors

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a solution of recombinant LSD1 in Assay Buffer.

    • Prepare a solution of H3K4me2 peptide substrate in Assay Buffer.

    • Prepare a detection cocktail containing Amplex® Red reagent and HRP in Assay Buffer, protected from light.

  • Enzyme Inhibition Reaction:

    • To the wells of a 96-well plate, add the serially diluted this compound or control (DMSO vehicle).

    • Add the LSD1 enzyme solution to all wells except for the no-enzyme control.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Demethylation:

    • Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction.

    • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Detection:

    • Add the Amplex® Red/HRP detection cocktail to all wells.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Normalize the data to the positive control (DMSO vehicle) to determine the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells expressing LSD1 (e.g., cancer cell lines)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cells (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies against LSD1 and a loading control)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) in cell culture medium.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • For each temperature, normalize the amount of soluble LSD1 in the this compound-treated samples to the vehicle-treated control.

    • Plot the amount of soluble LSD1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • Alternatively, at a fixed temperature, plot the amount of soluble LSD1 against the this compound concentration to generate an isothermal dose-response curve and determine the EC50 for target engagement.

Mandatory Visualizations

LSD1 Signaling Pathway and the Impact of this compound

LSD1 functions as a critical regulator of gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its activity is intertwined with several key signaling pathways implicated in cancer and other diseases. Inhibition of LSD1 by this compound can modulate these pathways.

LSD1_Signaling_Pathway cluster_0 LSD1-Mediated Gene Regulation cluster_1 Downstream Signaling Pathways LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Demethylation H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylation AR Androgen Receptor (AR) LSD1->AR Co-activator PI3K_Akt PI3K/Akt/mTOR Pathway LSD1->PI3K_Akt Positive Regulation Notch Notch Signaling Pathway LSD1->Notch Positive Regulation Gene_Repression Target Gene Repression H3K4me2->Gene_Repression Leads to Gene_Activation Target Gene Activation H3K9me2->Gene_Activation Leads to AR_Target_Genes AR Target Gene Expression AR->AR_Target_Genes Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth Cell_Differentiation Cell Differentiation Notch->Cell_Differentiation OG_L002 This compound OG_L002->LSD1 Inhibition caption Fig. 1: LSD1 signaling and this compound inhibition.

Caption: LSD1 signaling pathways and the inhibitory effect of this compound.

Experimental Workflow for In Vitro LSD1 Inhibition Assay

The following diagram illustrates the key steps in determining the IC50 of an LSD1 inhibitor using the Amplex® Red assay.

Amplex_Red_Workflow start Start reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrate) start->reagent_prep inhibition_step Inhibitor Incubation with LSD1 reagent_prep->inhibition_step demethylation_step Add H3K4me2 Substrate (Initiate Reaction) inhibition_step->demethylation_step detection_step Add Amplex Red/HRP (Detect H₂O₂) demethylation_step->detection_step measurement Measure Fluorescence detection_step->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end caption Fig. 2: Workflow for LSD1 inhibition assay. Specificity_Relationship cluster_targets Enzyme Targets cluster_effects Inhibitory Effect OG_L002 This compound LSD1 LSD1 (Primary Target) OG_L002->LSD1 High Affinity MAO_A MAO-A (Off-Target) OG_L002->MAO_A Lower Affinity MAO_B MAO-B (Off-Target) OG_L002->MAO_B Lower Affinity High_Potency High Potency (IC50 = 20 nM) LSD1->High_Potency Lower_Potency_A Lower Potency (IC50 = 1.38 µM) MAO_A->Lower_Potency_A Lower_Potency_B Lower Potency (IC50 = 0.72 µM) MAO_B->Lower_Potency_B caption Fig. 3: Specificity of this compound for LSD1.

References

The Epigenetic Regulator OG-L002: A Technical Guide to its Function in Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and mechanism of OG-L002, a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), in regulating gene expression. This document provides a comprehensive overview of the core science, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Concepts: this compound and its Target, LSD1

This compound is a highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By targeting LSD1, this compound modulates the methylation status of these key histone marks, thereby influencing chromatin structure and gene expression. The primary mechanism of this compound involves the inhibition of LSD1's demethylase activity, which leads to an increase in repressive histone marks, such as H3K9me2, at specific gene promoters, resulting in transcriptional repression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50SelectivityReference
LSD1 (cell-free assay)20 nM36-fold vs. MAO-B, 69-fold vs. MAO-A[2]
Monoamine Oxidase A (MAO-A)1.38 µM-[3]
Monoamine Oxidase B (MAO-B)0.72 µM-[3]

Table 2: Effect of this compound on Viral Gene Expression and Replication

Cell LineVirusEffectIC50 / Fold ChangeReference
HeLaHSV-1Inhibition of Immediate Early (IE) gene expression~10 µM[4]
HFFHSV-1Inhibition of Immediate Early (IE) gene expression~3 µM[4]
HeLa & HFFHSV-1Reduction of progeny virus production~100-fold reduction[1]
HeLaHSV-1Increase in H3K9me2 at viral IE promoters20- to 30-fold increase[1]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of HSV Infection

Animal ModelVirusDosageAdministrationEffectReference
BALB/c miceHSV-2 (strain MS)6 to 40 mg/kg/dayIntraperitonealDose-dependent repression of primary infection[2]
BALB/c miceHSV-21 µg/g/day for 4 weeksIntraperitonealIncreased F cells and γ-globin mRNA expression in Sickle Cell Disease model[5]

Signaling Pathways Regulated by this compound through LSD1 Inhibition

LSD1 is a crucial regulator of several key signaling pathways implicated in cell proliferation, differentiation, and survival. By inhibiting LSD1, this compound can modulate these pathways, highlighting its therapeutic potential beyond virology, particularly in oncology.

Notch Signaling Pathway

LSD1 has been shown to suppress the Notch signaling pathway by binding to the NOTCH1 locus and repressing its expression.[6][7] Inhibition of LSD1 with molecules like ORY-1001 (a compound with a similar mechanism to this compound) leads to the activation of the Notch pathway, resulting in the upregulation of Notch target genes such as HES1 and HEY1.[6] This activation can, in turn, suppress the expression of pro-neuroendocrine transcription factors like ASCL1, which is critical for the survival of certain cancer cells, such as small cell lung cancer (SCLC).[6]

OG_L002_Notch_Pathway OG_L002 This compound LSD1 LSD1 OG_L002->LSD1 NOTCH1_locus NOTCH1 Gene Locus LSD1->NOTCH1_locus Represses NOTCH1 NOTCH1 Receptor NOTCH1_locus->NOTCH1 Expresses NICD NICD (Notch Intracellular Domain) NOTCH1->NICD Cleavage CSL CSL Complex NICD->CSL Activates HES1_HEY1 HES1, HEY1 (Target Genes) CSL->HES1_HEY1 Upregulates ASCL1 ASCL1 HES1_HEY1->ASCL1 Represses Tumorigenesis Neuroendocrine Tumorigenesis ASCL1->Tumorigenesis Promotes

This compound's activation of the Notch signaling pathway.
PI3K/Akt/mTOR Signaling Pathway

Recent studies have revealed that LSD1 can activate the PI3K/Akt/mTOR signaling pathway.[8] LSD1 transcriptionally regulates the expression of the PI3K regulatory subunit, p85α (encoded by the PIK3R1 gene).[9] Inhibition of LSD1 leads to a significant decrease in Akt phosphorylation, a key step in the activation of this pathway.[8] This suggests that the anti-tumor effects of LSD1 inhibitors may be due to the dual inhibition of both androgen receptor signaling (in the context of prostate cancer) and the PI3K/Akt/mTOR pathway.[8][9]

OG_L002_PI3K_Pathway OG_L002 This compound LSD1 LSD1 OG_L002->LSD1 PIK3R1 PIK3R1 Gene (p85α) LSD1->PIK3R1 Activates PI3K PI3K PIK3R1->PI3K Encodes p85α subunit PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Detailed Experimental Protocols

LSD1 Demethylase Activity Assay (Amplex Red)

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against LSD1.[2]

Materials:

  • Recombinant human LSD1 protein

  • Dimethylated H3K4 peptide substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • This compound or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Recombinant LSD1 protein

    • This compound dilution (or vehicle control)

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Prepare a detection mixture containing the H3K4 peptide substrate, Amplex Red, and HRP in assay buffer.

  • Initiate the demethylase reaction by adding the detection mixture to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP) for HSV-Infected Cells

This protocol provides a framework for performing ChIP on Herpes Simplex Virus (HSV)-infected cells to assess histone modifications at viral promoters, based on established methods.[10][11][12]

Materials:

  • HeLa or HFF cells

  • HSV-1

  • This compound

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, with protease inhibitors)

  • Dilution buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NaCl, 20 mM Tris-HCl, pH 8.1)

  • Antibodies against H3K9me2 and control IgG

  • Protein A/G agarose beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (1% SDS, 0.1 M NaHCO3)

  • NaCl (5 M)

  • Proteinase K

  • PCR purification kit

  • Primers for viral immediate-early gene promoters (e.g., ICP0, ICP4, ICP27)

Procedure:

  • Cell Culture and Infection:

    • Plate HeLa or HFF cells and grow to ~80-90% confluency.

    • Pre-treat cells with the desired concentration of this compound or vehicle control for 4-6 hours.

    • Infect cells with HSV-1 at a specified multiplicity of infection (MOI) for 1 hour.

    • Remove the inoculum and add fresh media with this compound or vehicle. Incubate for the desired time (e.g., 4-6 hours post-infection).

  • Cross-linking:

    • Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

    • Quench the cross-linking by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cells in lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation:

    • Dilute the sheared chromatin with dilution buffer.

    • Pre-clear the chromatin with protein A/G agarose beads.

    • Incubate the pre-cleared chromatin with anti-H3K9me2 antibody or control IgG overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

    • Elute the chromatin from the beads with elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

    • Treat with Proteinase K to digest proteins.

    • Purify the DNA using a PCR purification kit.

  • Analysis:

    • Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific for viral immediate-early gene promoters.

ChIP_Workflow cluster_cell_culture Cell Culture & Treatment Cell_Culture 1. Plate and grow cells OG_L002_Treatment 2. Treat with this compound Cell_Culture->OG_L002_Treatment HSV_Infection 3. Infect with HSV OG_L002_Treatment->HSV_Infection Crosslinking 4. Cross-link with Formaldehyde HSV_Infection->Crosslinking Cell_Harvest 5. Harvest and Lyse Cells Crosslinking->Cell_Harvest Sonication 6. Sonicate Chromatin Cell_Harvest->Sonication IP 7. Immunoprecipitation with Antibody Sonication->IP Washes 8. Wash Beads IP->Washes Elution 9. Elute Chromatin Washes->Elution Reverse_Crosslinking 10. Reverse Cross-links Elution->Reverse_Crosslinking DNA_Purification 11. Purify DNA Reverse_Crosslinking->DNA_Purification qPCR 12. qPCR Analysis DNA_Purification->qPCR

Chromatin Immunoprecipitation (ChIP) Experimental Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of LSD1 in gene regulation. Its high potency and selectivity make it a precise instrument for dissecting the epigenetic mechanisms underlying various cellular processes. The ability of this compound to modulate key signaling pathways such as Notch and PI3K/Akt/mTOR underscores its potential as a therapeutic agent in diseases characterized by the dysregulation of these pathways, including various cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted functions of this compound and its target, LSD1.

References

Methodological & Application

Application Notes and Protocols for OG-L002 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 is a potent and specific small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1] LSD1 plays a crucial role in tumorigenesis and viral infections by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9), leading to transcriptional repression of tumor suppressor genes and regulation of viral gene expression. Inhibition of LSD1 by this compound has been shown to reactivate silenced genes and suppress the expression of oncogenes, making it a promising candidate for cancer therapy and antiviral drug development. In a cell-free assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 20 nM for LSD1.[1]

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its effects on cell viability, apoptosis, and gene expression in HeLa cells, a commonly used human cervical cancer cell line.

Data Summary

The following tables summarize representative quantitative data obtained from experiments with this compound on HeLa cells.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)Incubation Time (hours)Cell Viability (%)
0 (Control)24100
102485
252465
502440
0 (Control)48100
104870
254845
504825

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

This compound Concentration (µM)Treatment Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)482.51.0
254815.85.2
504828.310.7

Table 3: Gene Expression Analysis (qRT-PCR)

Target GeneThis compound Concentration (µM)Treatment Time (hours)Fold Change in Gene Expression
p2150243.5
BAX50242.8
BCL-250240.4

Experimental Protocols

Cell Culture and Maintenance of HeLa Cells

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cells once with sterile PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 5-7 mL of complete culture medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • HeLa cells

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24 and 48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • HeLa cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound (e.g., 25 and 50 µM) for 48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.[2]

Gene Expression Analysis (qRT-PCR)

Materials:

  • HeLa cells

  • This compound

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., p21, BAX, BCL-2) and a reference gene (e.g., GAPDH)

Protocol:

  • Seed HeLa cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After 24 hours of treatment, harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green Master Mix and specific primers for the target and reference genes. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[3]

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

OG_L002_Signaling_Pathway cluster_effects Downstream Effects of LSD1 Inhibition OG_L002 This compound LSD1 LSD1 OG_L002->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates H3K9me2 H3K9me2 LSD1->H3K9me2 demethylates Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., BCL-2) LSD1->Anti_Apoptotic_Genes activates Gene_Repression Transcriptional Repression H3K4me2->Gene_Repression H3K9me2->Gene_Repression Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21) Gene_Repression->Tumor_Suppressor_Genes represses Pro_Apoptotic_Genes Pro-Apoptotic Genes (e.g., BAX) Gene_Repression->Pro_Apoptotic_Genes represses Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Pro_Apoptotic_Genes->Apoptosis Anti_Apoptotic_Genes->Apoptosis Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays start Start with HeLa Cells culture Culture in DMEM + 10% FBS start->culture passage Passage at 80-90% confluency culture->passage seed Seed cells in appropriate plates passage->seed treat Treat with varying concentrations of this compound seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis gene_expression Gene Expression (qRT-PCR) treat->gene_expression

References

Application Notes and Protocols for OG-L002 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation.[1][2][3][4][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 225.29 g/mol [1][3][4][6]
CAS Number 1357302-64-7[1][3][5][6]
Solubility in DMSO ≥ 22.5 mg/mL (≥ 100 mM)[2]
Solubility in Ethanol 19 mg/mL (84.33 mM)[1][6]
Solubility in Water Insoluble[1][6]
Recommended Powder Storage -20°C for up to 3 years[1]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 1 month[1]
In Vitro IC50 (LSD1) 20 nM[1][2][3][4][5][6]

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block set to 37°C

Procedure:

  • Pre-warming: Allow the this compound powder vial and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.25 mg of this compound.

    • Calculation:Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)

    • Mass (mg) = 0.001 L x 0.010 mol/L x 225.29 g/mol x 1000 mg/g = 2.25 mg

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 2.25 mg of powder, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved.[7] Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Note on DMSO Quality: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage & Use start Equilibrate this compound and DMSO to RT weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm/Sonicate if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Dilute for Working Solution store->use

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound Action

OG_L002 This compound LSD1 LSD1 (KDM1A) OG_L002->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (H3K4me2 - Active Mark) LSD1->H3K4me2 Demethylates H3K9me2 Histone H3 Lysine 9 (H3K9me2 - Repressive Mark) LSD1->H3K9me2 Demethylates Gene_Expression Target Gene Expression H3K4me2->Gene_Expression Promotes H3K9me2->Gene_Expression Represses

Caption: this compound inhibits LSD1, altering histone methylation.

Applications and Further Considerations

This compound has been utilized in a variety of research applications, primarily focusing on its ability to inhibit LSD1.

  • Virology: this compound has been shown to epigenetically block the lytic replication and reactivation of the herpes simplex virus (HSV) from latency by inhibiting viral immediate-early gene expression.[1][2][4][5]

  • Oncology: As LSD1 is overexpressed in many cancers, inhibitors like this compound are valuable tools for studying cancer epigenetics.

  • Hematology: Studies have demonstrated that this compound can stimulate fetal hemoglobin synthesis, suggesting its potential as a therapeutic agent for sickle cell disease.[8]

When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.[9] It is crucial to include a vehicle control (DMSO alone at the same final concentration) in all experiments to account for any solvent effects. For in vivo studies, specific formulations involving co-solvents like PEG300 and Tween-80 are often required to maintain solubility in aqueous environments.[1][6]

References

Application Notes and Protocols: Optimal OG-L002 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction OG-L002 is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] LSD1 is implicated in various cellular processes, including differentiation, and its dysregulation is linked to several diseases, notably cancer and viral infections.[1][3] this compound has been demonstrated to epigenetically block the lytic replication and reactivation of the herpes simplex virus (HSV) by preventing the LSD1-mediated demethylation of repressive histone marks on viral gene promoters.[4] These notes provide a summary of effective concentrations and detailed protocols for the use of this compound in various in vitro assays.

Data Presentation: Quantitative Summary

The optimal concentration of this compound is highly dependent on the assay type, distinguishing between cell-free enzymatic assays and cell-based functional assays.

Table 1: Biochemical and Enzymatic Activity of this compound
Target EnzymeAssay TypeIC50 ValueSelectivity vs. LSD1Reference
LSD1 (KDM1A) Cell-Free Demethylase Assay20 nM -[1][5]
MAO-B Cell-Free Assay0.72 µM36-fold[5]
MAO-A Cell-Free Assay1.38 µM69-fold[5]
Table 2: Recommended Concentration Ranges for Cell-Based Assays
Assay TypeCell Line(s)Effective ConcentrationObserved EffectReference
Viral Gene Expression Inhibition HFF (Human Foreskin Fibroblast)~3 µM (IC50) Potent inhibition of HSV Immediate Early (IE) gene expression.[1][4][5]
Viral Gene Expression Inhibition HeLa~10 µM (IC50) Potent inhibition of HSV Immediate Early (IE) gene expression.[1][4][5]
Viral Yield Reduction HeLa, HFF50 µM ~100-fold reduction in progeny virus production.[1][4]
Chromatin Modification HeLa, HFF50 µM Increased levels of repressive H3K9-me2 on viral IE gene promoters.[1][5][1][5]
Cytotoxicity HeLa, HFFUp to 50 µM No significant toxicity observed after 12-hour treatment.[4][5]
Viral Reactivation Blockade Mouse Ganglion Explant10 µM - 50 µM Significant repression of HSV-1 reactivation from latency.[4][4]

Signaling Pathway and Mechanism of Action

This compound exerts its primary effect by inhibiting the demethylase activity of LSD1. During lytic HSV infection, LSD1 is recruited to the promoters of viral Immediate Early (IE) genes, where it removes repressive dimethyl marks on histone H3 lysine 9 (H3K9me2). This epigenetic modification leads to transcriptional activation of viral genes, initiating the replication cycle. By inhibiting LSD1, this compound ensures the maintenance of the repressive H3K9me2 marks, effectively silencing viral gene expression and blocking viral replication.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_promoter Viral IE Gene Promoter Histone Histone H3 (H3K9me2) DNA Viral DNA Transcription Viral Gene Transcription Histone->Transcription Leads to LSD1 LSD1 Enzyme LSD1->Histone Removes H3K9me2 (Demethylation) NoTranscription Transcription Blocked LSD1->NoTranscription Cannot Demethylate OGL002 This compound OGL002->LSD1 Inhibits

Caption: Mechanism of this compound action on a viral gene promoter.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. It is crucial to include proper controls in all assays, such as a DMSO vehicle control, a positive control inhibitor (e.g., Tranylcypromine - TCP), and untreated cells.[4][5]

Protocol 1: Cell-Free LSD1 Demethylation Assay (Peroxidase-Coupled)

This assay quantifies the enzymatic activity of LSD1 by measuring the hydrogen peroxide (H2O2) produced during the demethylation process.

Demethylation_Assay_Workflow A 1. Prepare serial dilutions of this compound. B 2. Pre-incubate this compound with recombinant human LSD1 enzyme on ice. A->B C 3. Initiate reaction by adding H3(1-21)K4 peptide substrate. B->C D 4. Incubate for 1 hour at 25°C. C->D E 5. Add Amplex Red and horseradish peroxidase. D->E F 6. Incubate for 5 min in the dark. E->F G 7. Measure fluorescence (Ex: 540nm, Em: 590nm). F->G H 8. Calculate % inhibition and determine IC50. G->H

Caption: Workflow for the cell-free LSD1 demethylation assay.

Methodology:

  • Prepare 10-fold serial dilutions of this compound and control compounds in the appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl). The final DMSO concentration should be kept constant, typically at 0.5%.[3]

  • In a 96-well or 384-well black plate, pre-incubate the compound dilutions with recombinant human LSD1 enzyme (e.g., 86.2 nM) on ice for 15 minutes.[3]

  • Initiate the enzymatic reaction by adding a dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4) at a concentration corresponding to its Km value.[3]

  • Incubate the reaction at 25°C for 1 hour.[3]

  • Add Amplex Red and horseradish peroxidase according to the manufacturer's recommendations to detect the H2O2 byproduct.[3][5]

  • Incubate for an additional 5 minutes at room temperature, protected from light.[3]

  • Measure the fluorescence signal using a microplate reader (Excitation: ~540 nm; Emission: ~590 nm).[3]

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percent inhibition against the log of the inhibitor concentration.[5]

Protocol 2: Cellular Cytotoxicity Assay

This protocol determines the concentration at which this compound may become toxic to cells, establishing a therapeutic window for functional assays.

Cytotoxicity_Workflow A 1. Seed cells (e.g., HeLa, HFF) in a 96-well plate and allow to adhere. B 2. Treat cells with a dose range of this compound (e.g., 1 µM to 50 µM). A->B C 3. Include DMSO (vehicle) and saponin (positive control) wells. B->C D 4. Incubate for the desired time period (e.g., 12 to 24 hours). C->D E 5. Add cell viability reagent (e.g., Resazurin, MTT, MTS). D->E F 6. Incubate for 1-4 hours at 37°C. E->F G 7. Measure absorbance or fluorescence. F->G H 8. Express viability relative to DMSO control. G->H

Caption: General workflow for a cell-based cytotoxicity assay.

Methodology:

  • Seed HeLa or HFF cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the desired concentrations of this compound (a range up to 50 µM is recommended). Include a positive control for cytotoxicity (e.g., saponin) and a vehicle control (DMSO).[5]

  • Incubate the plate at 37°C for a specified duration, such as 12 hours.[5]

  • Add a cell viability reagent such as Resazurin or MTT to each well according to the manufacturer's protocol.[6]

  • Incubate for 1-4 hours at 37°C to allow for the conversion of the reagent by metabolically active cells.[6]

  • Measure the resulting fluorescence or absorbance with a microplate reader.

  • Normalize the results to the DMSO vehicle control to determine the percentage of cell viability at each concentration.

Protocol 3: HSV Immediate Early (IE) Gene Expression Assay

This assay quantifies the ability of this compound to inhibit the transcription of key viral genes necessary for replication.

Gene_Expression_Workflow A 1. Seed HeLa or HFF cells in a multi-well plate. B 2. Pre-treat cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 4-5 hours. A->B C 3. Infect cells with HSV-1 (e.g., 0.1 PFU/cell). B->C D 4. Incubate for 2 hours post-infection. C->D E 5. Harvest cells and extract total RNA. D->E F 6. Perform reverse transcription to synthesize cDNA. E->F G 7. Quantify viral (ICP4, ICP27) and cellular (S15) mRNA levels using qRT-PCR. F->G H 8. Normalize viral gene expression to the cellular control and express as a ratio to the DMSO-treated sample. G->H

Caption: Workflow for viral gene expression analysis by qRT-PCR.

Methodology:

  • Seed HeLa or HFF cells in a suitable multi-well plate and allow them to grow to confluence.[4]

  • Pre-treat the cells with a range of this compound concentrations (e.g., ~3 µM for HFF, ~10 µM for HeLa) or a DMSO control for 4 to 5 hours.[4]

  • Infect the cells with HSV-1 at a low multiplicity of infection (e.g., 0.1 PFU/cell).[4]

  • At 2 hours post-infection, wash the cells and harvest them for RNA extraction.[4]

  • Isolate total RNA using a commercial kit and assess its quality and quantity.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using specific primers for viral immediate-early genes (e.g., ICP4, ICP27) and a cellular housekeeping gene for normalization (e.g., S15).[4]

  • Calculate the relative expression of the viral genes, normalizing to the housekeeping gene and comparing the levels in this compound-treated cells to the DMSO-treated control cells.[4]

References

Application Notes and Protocols for OG-L002 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OG-L002 is a potent and highly selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme involved in epigenetic regulation.[1][2][3][4] LSD1 plays a critical role in various biological processes, including viral gene expression and hematopoiesis, making it a promising therapeutic target.[5][6][7] These application notes provide detailed protocols for the in vivo administration and dosage of this compound based on preclinical studies in mouse models of Herpes Simplex Virus (HSV) infection and Sickle Cell Disease (SCD).

Mechanism of Action

This compound functions as a potent inhibitor of LSD1 with an IC50 of approximately 20 nM in cell-free assays.[1][3] It demonstrates significant selectivity for LSD1 over other monoamine oxidases, such as MAO-A and MAO-B.[1][3] The primary mechanism of action involves the inhibition of LSD1's demethylase activity, which leads to an increase in repressive histone methylation marks (e.g., H3K9me2) on target gene promoters.[2] In the context of viral infections like HSV, this epigenetic modification results in the suppression of viral immediate early (IE) gene expression, thereby blocking lytic replication and reactivation from latency.[2][6] In hematological disorders like SCD, inhibition of LSD1 has been shown to stimulate fetal hemoglobin (HbF) synthesis.[5][8]

OG_L002_Mechanism_of_Action Inhibition of LSD1 by this compound leads to increased repressive histone methylation (H3K9me2) at gene promoters, resulting in transcriptional repression. cluster_0 Cell Nucleus OG_L002 This compound LSD1 LSD1/KDM1A OG_L002->LSD1 Inhibits H3K9me2_active Active Gene Promoter (e.g., Viral IE Genes) (H3K9me1/2) LSD1->H3K9me2_active Demethylates H3K9me2_repressed Repressed Gene Promoter (H3K9me2/3) Transcription_active Gene Transcription H3K9me2_active->Transcription_active Transcription_repressed Transcription Blocked H3K9me2_repressed->Transcription_repressed

Caption: Mechanism of action of this compound as an LSD1 inhibitor.

In Vivo Administration Data

The following tables summarize the administration routes and dosages of this compound used in various in vivo studies.

Table 1: this compound Dosage in Herpes Simplex Virus (HSV) Mouse Model

Animal ModelAdministration RouteDosage RangeTreatment DurationKey FindingsReference
BALB/c mice (HSV-2 infected)Intraperitoneal (IP)6 - 40 mg/kg/day7 daysDose-dependent repression of primary HSV infection.[6][6]
BALB/c mice (HSV-2 infected)Intraperitoneal (IP)~50 mg/kgNot SpecifiedRepresses HSV reactivation from latency in a ganglion explant model.[1][1]

Table 2: this compound Dosage in Sickle Cell Disease (SCD) Mouse Model

Animal ModelAdministration RouteDosageTreatment DurationKey FindingsReference
SCD miceNot Specified1 µg/g/day (1 mg/kg/day)4 weeksIncreased F-cells, induced γ-globin mRNA, and improved anemia.[5][8][5][8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted for preparing a solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Deionized water (ddH2O), sterile

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation: Prepare a 20 mg/mL stock solution of this compound in fresh, anhydrous DMSO. Ensure the powder is completely dissolved. This stock solution should be prepared fresh.

  • Vehicle Preparation (for a 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 50 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 to the mixture. Mix again until the solution is clear.

    • Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

  • Final Concentration: This procedure results in a 1 mg/mL solution of this compound. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.

  • Administration: The mixed solution should be used immediately for optimal results.[1] Administer the appropriate volume to the animal based on its weight to achieve the target dosage (e.g., for a 10 mg/kg dose in a 20g mouse, inject 200 µL of the 1 mg/mL solution).

OG_L002_Preparation_Workflow start Start: this compound Powder dissolve_dmso Dissolve in DMSO to create 20 mg/mL stock start->dissolve_dmso add_peg300 Add PEG300 dissolve_dmso->add_peg300 mix1 Mix until clear add_peg300->mix1 add_tween80 Add Tween-80 mix1->add_tween80 mix2 Mix until clear add_tween80->mix2 add_ddH2O Add ddH2O for final volume mix2->add_ddH2O final_solution Final Solution (1 mg/mL) Ready for Injection add_ddH2O->final_solution

Caption: Workflow for preparing this compound for in vivo administration.

Protocol 2: In Vivo Efficacy Study in an HSV Infection Model

This protocol provides a general framework for evaluating this compound in an acute HSV infection model.

Animal Model:

  • BALB/c female mice, 6-8 weeks old.

Experimental Procedure:

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Treatment:

    • Randomly assign mice to a vehicle control group and one or more this compound treatment groups (e.g., 6, 10, 20, 40 mg/kg/day).

    • Prepare the this compound formulation as described in Protocol 1.

    • Administer the assigned treatment via intraperitoneal (IP) injection daily for 7 days.

  • Infection:

    • On day 7 of treatment, infect the mice with a lethal dose (e.g., LD90) of HSV-2 (strain MS).[6] The specific route of infection (e.g., intravaginal) will depend on the experimental goals.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of disease (e.g., weight loss, genital pathology, mortality) for at least 14-21 days post-infection.

    • At selected time points (e.g., 3 and 5 days post-infection), a subset of animals may be euthanized to collect dorsal root ganglia.

    • Analyze the collected ganglia for viral DNA levels using qPCR to determine the effect of this compound on viral replication.[6]

HSV_Infection_Workflow cluster_setup Setup cluster_treatment Treatment & Infection cluster_monitoring Monitoring & Analysis acclimatize Acclimatize Mice (1 week) randomize Randomize into Groups (Vehicle, this compound) acclimatize->randomize treat Daily IP Injections (7 days) randomize->treat infect Infect with HSV-2 (Day 7) treat->infect monitor Monitor Survival & Disease Signs (21 days) infect->monitor collect Collect Ganglia (Days 3 & 5 post-infection) infect->collect analyze qPCR for Viral DNA collect->analyze

Caption: Experimental workflow for an in vivo HSV infection study.

Protocol 3: In Vivo Efficacy Study in an SCD Mouse Model

This protocol outlines a study to assess the ability of this compound to induce fetal hemoglobin.

Animal Model:

  • Townes model sickle cell disease (SCD) mice.

Experimental Procedure:

  • Acclimatization: House mice under standard conditions and allow them to acclimatize.

  • Treatment:

    • Divide mice into a vehicle control group (e.g., DMSO) and an this compound treatment group.

    • Administer this compound at a concentration of 1 mg/kg body weight per day for 4 weeks.[5][8] The administration route should be consistent (e.g., IP or subcutaneous).

  • Sample Collection:

    • Collect peripheral blood samples from the mice at baseline and at the end of the 4-week treatment period.

  • Analysis:

    • Reticulocyte Counting: Quantify reticulocytes by flow cytometry after staining whole blood with thiazole orange to assess anemia.[5]

    • F-cell Analysis: Stain whole blood with an anti-human HbF antibody and analyze by flow cytometry to determine the percentage of HbF-containing red blood cells (F-cells).[5]

    • Gene Expression: Isolate RNA from blood cells and perform RT-qPCR to measure the expression levels of γ-globin mRNA.[8]

    • Hematology: Perform complete blood counts (CBC) to analyze parameters such as red blood cell (RBC) numbers and hematocrit.[8]

Safety and Toxicology

In vitro studies on HeLa and HFF cells have shown no significant cytotoxicity at concentrations effective for inhibiting viral replication.[1] However, one study noted that this compound only affected the growth of human induced pluripotent stem cells (hiPSCs) at high concentrations (> 40 μM) that may be unachievable in vivo.[9] Comprehensive in vivo toxicology studies, including maximum tolerated dose (MTD) and potential off-target effects, are recommended for any new experimental model.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of LSD1 inhibition in virology and hematology. The protocols provided herein offer a starting point for in vivo studies. Researchers should optimize these protocols based on their specific animal models and experimental objectives. Careful formulation and consistent administration are critical for obtaining reproducible results.

References

Application Notes and Protocols: OG-L002 Treatment of HeLa and HFF Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 is a potent and specific small-molecule inhibitor of Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation.[4] Aberrant LSD1 activity has been implicated in the pathogenesis of various diseases, including cancer and viral infections.[4][5] In oncology, the overexpression of LSD1 is observed in numerous malignancies and is associated with poor prognosis.[4][6] this compound exhibits high selectivity for LSD1 with an IC50 of 20 nM.[1][2][3] These application notes provide detailed protocols for the treatment of human cervical cancer cells (HeLa) and human foreskin fibroblasts (HFF) with this compound and for assessing its biological effects.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (LSD1 Inhibition, cell-free)-20 nM[1][2][3]
IC50 (HSV IE Gene Expression)HeLa~10 µM[2][7]
IC50 (HSV IE Gene Expression)HFF~3 µM[2][7]
Viral Yield Reduction (HSV-1)HeLa & HFF~100-fold[2][7]
Cytotoxicity (CC50)HeLa & HFF>50 µM[7]
Table 2: Selectivity of this compound
TargetIC50Fold Selectivity vs. LSD1Reference
LSD120 nM1x[1]
MAO-B720 nM36x[1][3]
MAO-A1380 nM69x[1][3]

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of LSD1, leading to alterations in histone methylation status and subsequent changes in gene expression. In the context of viral infection, particularly with Herpes Simplex Virus (HSV), LSD1 is recruited to viral immediate early (IE) gene promoters, where it demethylates repressive histone marks (H3K9me2), facilitating viral gene transcription. By inhibiting LSD1, this compound prevents the removal of these repressive marks, leading to the silencing of viral IE genes and a potent antiviral effect.[2][7]

OG_L002_Pathway cluster_nucleus Nucleus LSD1 LSD1 H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates Viral_DNA Viral IE Gene Promoter H3K9me2->Viral_DNA Silences Transcription_Repression Transcription Repressed Viral_DNA->Transcription_Repression Leads to OG_L002 This compound OG_L002->LSD1 Inhibits

Caption: Mechanism of this compound action on viral gene expression.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in fresh DMSO.[2]

  • Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[2] For long-term storage, -80°C is recommended.

Cell Culture and Maintenance

Materials:

  • HeLa cells and HFF cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HeLa and HFF cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the cells.

Cytotoxicity_Workflow A 1. Seed Cells (HeLa or HFF) in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with serial dilutions of this compound (e.g., 0-100 µM) Include DMSO control B->C D 4. Incubate for 12 hours C->D E 5. Add Cytotoxicity Reagent (e.g., MTT, MTS, or LDH release assay) D->E F 6. Measure Signal (Absorbance or Fluorescence) E->F G 7. Calculate Cell Viability (%) and CC50 F->G

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol:

  • Seed HeLa or HFF cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 100 µM is recommended. Include a DMSO-only control corresponding to the highest concentration of DMSO used.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.

  • Incubate the plate for 12 hours.[1]

  • Assess cell viability using a standard method such as MTT, MTS, or a lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the 50% cytotoxic concentration (CC50).

Inhibition of Viral Gene Expression (Example: HSV-1)

This protocol is designed to assess the inhibitory effect of this compound on viral gene expression.

Protocol:

  • Seed HeLa or HFF cells in 6-well plates and grow to 90-95% confluency.

  • Pretreat the cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 50 µM) or DMSO control for 4 hours.[7]

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 PFU/cell.[7]

  • After a 2-hour incubation with the virus, harvest the cells.[7]

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of viral immediate-early genes (e.g., ICP0, ICP4, ICP27) and a cellular housekeeping gene (e.g., GAPDH, RPLP0) for normalization.[7]

  • Calculate the relative gene expression levels compared to the DMSO-treated control to determine the inhibitory effect of this compound.

Viral Yield Reduction Assay

This assay quantifies the impact of this compound on the production of infectious viral particles.

Viral_Yield_Workflow A 1. Seed HeLa or HFF cells B 2. Pretreat with this compound or DMSO for 4h A->B C 3. Infect with HSV-1 B->C D 4. Incubate for 24h C->D E 5. Harvest cells and supernatant (Freeze-thaw to release virus) D->E F 6. Perform plaque assay on Vero cells with serial dilutions E->F G 7. Count plaques and calculate viral titer (PFU/mL) F->G

Caption: Workflow for the viral yield reduction assay.

Protocol:

  • Follow steps 1-3 of the "Inhibition of Viral Gene Expression" protocol.

  • After infection, incubate the cells for 24 hours in the presence of this compound or DMSO.[7]

  • Harvest the cells and the supernatant.

  • Subject the samples to three cycles of freezing and thawing to lyse the cells and release the virus particles.

  • Clarify the lysate by centrifugation.

  • Determine the viral titer of the supernatant by performing a plaque assay on a permissive cell line (e.g., Vero cells).

  • Calculate the reduction in viral yield in this compound-treated cells compared to the DMSO control.

References

Application Notes and Protocols for OG-L002 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing OG-L002, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), in Chromatin Immunoprecipitation (ChIP) assays. This document outlines the mechanism of action of this compound, presents its key quantitative data, and offers a detailed protocol for its application in studying chromatin modifications and gene regulation.

Introduction to this compound

This compound is a powerful small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, this compound leads to an increase in the methylation of these histone marks, which are associated with changes in chromatin structure and transcriptional activity.[3] Chromatin Immunoprecipitation (ChIP) is a widely used technique to investigate the in vivo interactions between proteins, such as modified histones, and specific genomic DNA regions.[4][5] The combination of this compound treatment with ChIP assays provides a robust method to elucidate the role of LSD1 in gene regulation and to identify the genomic targets of its activity.

Mechanism of Action of this compound

This compound specifically inhibits the demethylase activity of LSD1. This inhibition prevents the removal of methyl groups from mono- and di-methylated H3K4 and H3K9. The resulting hypermethylation of these histone residues alters the chromatin landscape, typically leading to the repression of target gene expression. The following diagram illustrates this proposed signaling pathway.

OG_L002_Mechanism cluster_0 Normal Cellular Process cluster_1 Effect of this compound LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Gene_Expression Gene Expression H3K4me1->Gene_Expression Repression OG_L002 This compound LSD1_inhibited LSD1 (Inhibited) OG_L002->LSD1_inhibited Inhibits H3K4me2_accumulated Increased H3K4me2 (Active Chromatin) LSD1_inhibited->H3K4me2_accumulated Accumulation of methylation Altered_Gene_Expression Altered Gene Expression H3K4me2_accumulated->Altered_Gene_Expression Activation

Mechanism of this compound Action.

Quantitative Data for this compound

The following table summarizes the key in vitro and in vivo parameters of this compound.

ParameterValueSpecies/Cell TypeAssay TypeReference
IC₅₀ 20 nM-Cell-free LSD1 demethylase assay[3]
Selectivity 36-fold over MAO-B-Cell-free enzyme assay[3]
69-fold over MAO-A-Cell-free enzyme assay[3]
Effective Concentration ~3-10 µMHeLa and HFF cellsInhibition of HSV IE gene expression[3]
In Vivo Dosage 6 to 40 mg/kgBALB/c miceRepression of HSV primary infection[3]

Application of this compound in ChIP Assays

The primary application of this compound in the context of ChIP is to investigate the genome-wide or locus-specific consequences of LSD1 inhibition. By treating cells with this compound prior to performing a ChIP assay, researchers can identify genes and regulatory regions that are under the control of LSD1. A typical experimental design involves treating cells with this compound or a vehicle control (e.g., DMSO), followed by a ChIP assay using antibodies specific for histone modifications such as H3K4me2 or H3K9me2. The resulting DNA can be analyzed by qPCR to assess changes at specific loci or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.

Experimental Workflow for ChIP

The diagram below outlines the major steps involved in a typical ChIP experiment following cell treatment with this compound.

General Chromatin Immunoprecipitation (ChIP) Workflow.

Detailed Protocol for ChIP using this compound

This protocol is designed for cultured mammalian cells grown on a 150 mm dish (approximately 2-5 x 10⁷ cells).[5] Adjust volumes and cell numbers accordingly for different culture formats.

Part 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture cells to approximately 80-90% confluency in the appropriate growth medium. For each experimental condition (e.g., this compound treated and vehicle control), prepare a sufficient number of plates. A minimum of 2 x 10⁶ cells per immunoprecipitation is recommended.[6]

  • This compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[3] For example, a 10 mM stock solution.

  • Cell Treatment: Treat the cells with the desired final concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO for the vehicle control. The incubation time should be determined based on the experimental goals, but a 12-24 hour treatment is a common starting point.[3]

Part 2: Cross-linking and Cell Harvesting
  • Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[7] For 25 ml of media, add 0.68 ml of 37% formaldehyde.[8]

  • Incubation: Gently rock the plates for 10 minutes at room temperature.[7][8]

  • Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM (e.g., add 1.4 ml of 2.5 M glycine to 25 ml of media).[7]

  • Incubation: Rock for 5 minutes at room temperature.[7]

  • Harvesting: Wash the cells three times with ice-cold 1X PBS.[8] Scrape the cells into 1 ml of ice-cold PBS containing protease inhibitors and collect by centrifugation at 700 x g for 4 minutes at 4°C.[8]

Part 3: Cell Lysis and Chromatin Shearing
  • Cell Lysis: Resuspend the cell pellet in a cell lysis buffer supplemented with protease inhibitors.[7] Incubate on ice for 15 minutes.[7]

  • Nuclear Lysis: Centrifuge to pellet the nuclei and resuspend in a nuclear lysis buffer.

  • Chromatin Shearing (Sonication): Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.[9] Optimal sonication conditions must be determined empirically for each cell type and instrument.

  • Clarification: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet cell debris.[7] The supernatant contains the soluble chromatin.

Part 4: Immunoprecipitation
  • Pre-clearing (Optional but Recommended): To reduce non-specific background, incubate the chromatin with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C with rotation.[6]

  • Input Sample: Save a small aliquot (e.g., 2%) of the pre-cleared chromatin to serve as the "input" control.

  • Antibody Incubation: Add the primary antibody (e.g., anti-H3K4me2, anti-H3K9me2, or a negative control IgG) to the remaining chromatin and incubate overnight at 4°C with rotation. The optimal antibody concentration should be determined empirically (typically 2-5 µg).

  • Immune Complex Capture: Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[4]

Part 5: Washing and Elution
  • Washing: Pellet the beads by centrifugation and wash them sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.[9] Perform each wash for 5-10 minutes at 4°C with rotation.[4]

  • Elution: Elute the protein-DNA complexes from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15-30 minutes with gentle vortexing.[8][10] Pellet the beads and transfer the supernatant to a new tube. Repeat the elution and combine the eluates.

Part 6: Reverse Cross-linking and DNA Purification
  • Reverse Cross-linking: Add NaCl to a final concentration of 0.2-0.3 M to the eluted samples and the input control.[8] Incubate at 65°C for 4-5 hours or overnight to reverse the formaldehyde cross-links.[8]

  • RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 1 hour, followed by the addition of Proteinase K and incubation at 45-55°C for 1-2 hours to digest RNA and proteins.[8][11]

  • DNA Purification: Purify the DNA using a PCR purification kit or by phenol:chloroform extraction followed by ethanol precipitation.[8] Elute the purified DNA in a small volume of TE buffer or nuclease-free water.

Part 7: Downstream Analysis
  • Quantitative PCR (qPCR): Use the purified DNA to perform qPCR with primers specific to the gene regulatory regions of interest. Analyze the enrichment of the target sequence in the this compound-treated samples relative to the vehicle control and normalized to the input DNA.

  • ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA for high-throughput sequencing to identify the genome-wide binding sites of the histone modification of interest.

Reagents and Buffers

  • Protease Inhibitor Cocktail: Commercially available or a custom mix (e.g., PMSF, aprotinin, leupeptin).

  • 10X Glycine: 2.5 M in nuclease-free water.

  • Cell Lysis Buffer: e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease inhibitors.

  • Nuclear Lysis/Sonication Buffer: e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, plus protease inhibitors.

  • Low Salt Wash Buffer: e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl.

  • High Salt Wash Buffer: e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl.

  • LiCl Wash Buffer: e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1.

  • TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

  • Elution Buffer: 1% SDS, 0.1 M NaHCO₃ (prepare fresh).[8]

These notes and protocols provide a framework for investigating the functional consequences of LSD1 inhibition by this compound. Researchers should optimize specific steps, such as treatment conditions, antibody concentrations, and sonication parameters, for their particular experimental system.

References

Application Notes and Protocols for Assessing OG-L002 Efficacy in Viral Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation.[1][2] Inhibition of LSD1 by this compound has been shown to suppress the replication of several viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (hCMV), and Adenovirus.[3] This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of this compound.

The mechanism of action for this compound's antiviral activity involves the inhibition of LSD1, which is recruited to viral immediate-early (IE) gene promoters.[1] This inhibition leads to an increase in repressive histone methylation (e.g., H3K9me2) on these promoters, effectively silencing viral gene expression and blocking the viral lytic cycle.[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting viral replication.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound

ParameterVirusCell LineIC50Reference
IE Gene ExpressionHSV-1HeLa~10 µM[3]
IE Gene ExpressionHSV-1HFF~3 µM[3]
Cell-free Assay--20 nM[2]

Table 2: Dose-Dependent Inhibition of HSV-1 IE Gene Expression by this compound in HeLa Cells

This compound Concentration (µM)Inhibition of ICP4 mRNA Levels (relative to DMSO control)Inhibition of ICP27 mRNA Levels (relative to DMSO control)Reference
10Significant InhibitionSignificant Inhibition[3]
50Potent InhibitionPotent Inhibition[3]

Table 3: Effect of this compound on HSV-1 Viral Yield

Cell LineThis compound Concentration (µM)Viral Yield ReductionReference
HeLa50~100-fold[3]
HFF50~100-fold[3]

Mandatory Visualizations

OG_L002_Mechanism cluster_virus Viral Lifecycle cluster_host Host Cell Nucleus Viral_Entry Viral Entry Viral_Genome Viral Genome (in nucleus) Viral_Entry->Viral_Genome IE_Gene_Expression Immediate-Early (IE) Gene Expression Viral_Genome->IE_Gene_Expression LSD1 promotes (demethylation) Viral_Replication Viral DNA Replication IE_Gene_Expression->Viral_Replication Progeny_Virus Progeny Virus Assembly & Egress Viral_Replication->Progeny_Virus LSD1 LSD1 Repressive_Chromatin Repressive Chromatin (H3K9me2) LSD1->Repressive_Chromatin Removes Repressive_Chromatin->IE_Gene_Expression Suppresses OG_L002 This compound OG_L002->LSD1 Inhibits

Caption: Mechanism of this compound viral inhibition.

Plaque_Assay_Workflow Seed_Cells 1. Seed susceptible cells (e.g., Vero, HeLa) Pretreat 2. Pretreat cells with varying concentrations of this compound Seed_Cells->Pretreat Infect 3. Infect cells with virus (e.g., HSV-1) Pretreat->Infect Overlay 4. Add semi-solid overlay (e.g., methylcellulose) Infect->Overlay Incubate 5. Incubate for 2-3 days to allow plaque formation Overlay->Incubate Fix_Stain 6. Fix and stain cells (e.g., Crystal Violet) Incubate->Fix_Stain Count_Analyze 7. Count plaques and calculate % inhibition Fix_Stain->Count_Analyze

Caption: Plaque Reduction Assay Workflow.

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA) for HSV-1

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Vero or HeLa cells

  • Herpes Simplex Virus-1 (HSV-1) stock of known titer

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Methylcellulose overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • 6-well plates

Protocol:

  • Cell Seeding: Seed Vero or HeLa cells in 6-well plates at a density that will result in a confluent monolayer the next day (e.g., 5 x 10^5 cells/well). Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMEM. A typical concentration range to test would be from 0.1 µM to 100 µM, based on the known IC50 values. Include a DMSO-only control.

  • Pre-treatment: When cells are confluent, remove the growth medium and wash once with PBS. Add 1 ml of the prepared this compound dilutions or DMSO control to each well. Incubate for 4 hours at 37°C.[3]

  • Virus Infection: Prepare a virus dilution in DMEM calculated to produce 50-100 plaques per well. After the pre-treatment incubation, remove the compound-containing medium and infect the cells with 200 µl of the virus dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the virus.[4]

  • Overlay: After the 1-hour infection period, aspirate the virus inoculum and gently add 2 ml of the methylcellulose overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.

  • Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for 15-30 minutes. Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of inhibition for each this compound concentration compared to the DMSO control using the formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100 Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.[5]

Tissue Culture Infectious Dose (TCID50) Assay for hCMV

This assay is used to determine the viral titer and the inhibitory effect of this compound on viruses that do not form distinct plaques, such as some strains of hCMV.

Materials:

  • Human Foreskin Fibroblasts (HFFs)

  • Human Cytomegalovirus (hCMV) stock

  • This compound

  • DMEM with 10% FBS

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HFFs in a 96-well plate at a density that will form a confluent monolayer (e.g., 2 x 10^4 cells/well). Incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound in DMEM. In separate tubes, prepare 10-fold serial dilutions of the hCMV stock.

  • Treatment and Infection: Remove the growth medium from the cells. Add 50 µl of each this compound dilution to the wells (in replicates, e.g., 8 wells per concentration). Then, add 50 µl of each virus dilution to the corresponding wells. Include a cell control (no virus, no compound) and a virus control (virus, no compound).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 7-14 days, or until cytopathic effect (CPE) is observed in the virus control wells.[2][6]

  • CPE Observation: Daily, observe the wells for the presence of CPE (e.g., cell rounding, detachment). Record the number of positive wells (showing CPE) for each dilution.

  • TCID50 Calculation: Calculate the TCID50/ml using the Reed-Muench or Spearman-Kärber method.[7] To assess the efficacy of this compound, compare the TCID50 values in the presence of different concentrations of the compound to the virus control. A reduction in the viral titer indicates inhibition.

Quantitative PCR (qPCR) for Adenovirus Viral Load

This assay quantifies the amount of viral DNA in infected cells to determine the inhibitory effect of this compound on viral replication.[8]

Materials:

  • A549 cells (or other permissive cell line for Adenovirus)

  • Adenovirus stock

  • This compound

  • DMEM with 10% FBS

  • DNA extraction kit

  • qPCR master mix

  • Primers and probe specific for an Adenovirus gene (e.g., Hexon)

  • qPCR instrument

  • 24-well plates

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in a 24-well plate and grow to confluence. Pre-treat the cells with various concentrations of this compound for 4 hours.

  • Infection: Infect the cells with Adenovirus at a known multiplicity of infection (MOI).

  • Incubation: Incubate for a set period (e.g., 24 or 48 hours) to allow for viral replication.

  • DNA Extraction: Wash the cells with PBS and lyse them. Extract total DNA from the cells using a commercial DNA extraction kit according to the manufacturer's instructions.[9]

  • qPCR: Set up the qPCR reaction using a master mix, primers, probe, and the extracted DNA. Use a standard curve of a plasmid containing the target viral gene to quantify the viral DNA copy number. Run the qPCR on a real-time PCR instrument.[10][11]

  • Data Analysis: Determine the viral DNA copy number in each sample from the standard curve. Compare the viral load in this compound-treated cells to the DMSO-treated control cells to determine the extent of viral replication inhibition.[12]

References

Application Notes and Protocols for OG-L002 in Epigenetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OG-L002 is a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key epigenetic enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] As a flavin-dependent monoamine oxidase, LSD1 plays a critical role in transcriptional regulation, and its dysregulation is implicated in various diseases, including cancer and viral infections. This compound offers a valuable tool for studying the functional role of LSD1 in these processes and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of this compound in epigenetic studies, with a focus on determining optimal treatment duration and concentration.

Mechanism of Action

This compound specifically inhibits the demethylase activity of LSD1.[1] LSD1 primarily removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2), marks associated with transcriptional repression, and mono- and di-methylated H3K9 (H3K9me1/2), marks also linked to gene silencing. By inhibiting LSD1, this compound leads to an accumulation of these methylation marks at specific gene promoters, resulting in the modulation of gene expression. Notably, in the context of viral infections such as Herpes Simplex Virus (HSV), LSD1 is recruited to viral immediate-early (IE) gene promoters to remove repressive H3K9 methylation, thereby facilitating viral gene expression. This compound blocks this process, leading to the suppression of viral replication.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various in vitro studies.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50SelectivityReference
LSD1/KDM1ACell-free demethylase assay20 nM36-fold over MAO-B, 69-fold over MAO-A[1]
HSV IE Gene ExpressionHeLa Cells~10 µM-[1][7]
HSV IE Gene ExpressionHFF Cells~3 µM-[1][7]

Table 2: Recommended Concentration Ranges for In Vitro Studies

AssayCell LineConcentration RangeRecommended Starting ConcentrationReference
Inhibition of Viral Gene ExpressionHeLa, HFF1 - 50 µM10 µM[1]
Chromatin Immunoprecipitation (ChIP)HeLa50 µM50 µM[8]
Cell Viability/CytotoxicityHeLa, HFF1 - 100 µM10 µM[1]
Fetal Hemoglobin InductionPrimary Human Erythroid Progenitors0.05 - 0.1 µM0.05 µM[9]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of viral gene regulation.

LSD1_Inhibition cluster_nucleus Cell Nucleus LSD1 LSD1 Complex H3K9me2 Repressive Mark (H3K9me2) LSD1->H3K9me2 removes Viral_IE_Genes Viral Immediate-Early (IE) Genes LSD1->Viral_IE_Genes activates Viral_DNA Viral DNA (e.g., HSV) Viral_DNA->H3K9me2 is associated with H3K9me2->Viral_IE_Genes represses Transcription_Repressed Transcription Repressed Viral_IE_Genes->Transcription_Repressed Transcription_Active Transcription Active Viral_IE_Genes->Transcription_Active OG_L002 This compound OG_L002->LSD1 inhibits

Caption: Mechanism of this compound action on viral gene expression.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cell lines with this compound.

Materials:

  • Adherent cells (e.g., HeLa, HFF)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare working solutions of this compound in complete growth medium. A serial dilution is recommended to determine the optimal concentration. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing this compound or vehicle control to the cells.

  • Incubate the cells for the desired duration (e.g., 4, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time will depend on the specific assay and cell type.

Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from studies investigating the effect of this compound on histone methylation at viral promoters.[8]

Materials:

  • HeLa cells treated with this compound (50 µM for 4 hours) or vehicle control

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Antibodies: anti-H3K9me2, anti-Histone H3 (as a loading control), and Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target promoters (e.g., HSV ICP0, ICP27) and control regions

Experimental Workflow:

ChIP_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Cross-linking (Formaldehyde) A->B C 3. Cell Lysis & Chromatin Shearing (Sonication) B->C D 4. Immunoprecipitation (Antibody Incubation) C->D E 5. Immune Complex Capture (Protein A/G Beads) D->E F 6. Washing E->F G 7. Elution & Cross-link Reversal F->G H 8. DNA Purification G->H I 9. qPCR Analysis H->I

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to fragments of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with the primary antibody (anti-H3K9me2, anti-H3, or IgG).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the gene promoters of interest. Analyze the data as a percentage of input.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for analyzing the effect of this compound on viral immediate-early (IE) gene expression.

Materials:

  • Cells treated with a dose-range of this compound for a specific time course

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for viral IE genes (e.g., HSV ICP4, ICP27) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from the treated and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for the desired time (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound is a valuable research tool for investigating the role of LSD1 in epigenetic regulation. The provided protocols offer a starting point for designing and conducting experiments to elucidate the effects of LSD1 inhibition on gene expression, viral replication, and cell viability. It is recommended to optimize treatment concentrations and durations for each specific cell line and experimental setup.

References

Troubleshooting & Optimization

troubleshooting OG-L002 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of OG-L002 in aqueous solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, cell culture media), but it won't dissolve. Why is this happening?

A1: this compound is inherently insoluble in water and aqueous solutions.[1] Its hydrophobic chemical structure prevents it from readily dissolving in polar solvents like water. Direct addition to buffers will result in suspension or precipitation. A stock solution in an appropriate organic solvent must be prepared first.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.[1][2][3] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be stored and diluted for experiments. For optimal results, use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the compound's solubility.[3]

Q3: My this compound is slow to dissolve in DMSO. Are there any techniques to speed up this process?

A3: Yes, if you observe slow dissolution, you can gently warm the solution to 37°C for approximately 10 minutes.[1][4] Additionally, brief sonication in an ultrasonic bath can help break up solid particles and facilitate complete dissolution.[1][4]

Q4: I observed a precipitate after diluting my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A4: This is a common issue known as "crashing out," where the compound precipitates when transferred from a high-solubility organic solvent to a low-solubility aqueous environment. To prevent this, it is critical to use a co-solvent system or a specific formulation. Avoid diluting the DMSO stock more than 1:1000 directly into the aqueous medium, as the final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced artifacts in biological assays. For higher required concentrations of this compound, a formulation using excipients like PEG300 and Tween-80 is necessary (see Protocol 2).

Q5: How should I properly store this compound as a solid and in solution to ensure its stability?

A5: The solid powder form of this compound should be stored at -20°C.[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3]

Solubility Data Summary

The solubility of this compound varies significantly across different solvents and solvent systems. The following table summarizes quantitative data from various suppliers. Note that actual solubility may vary slightly due to batch-to-batch differences.

Solvent/SystemConcentrationMolar Equivalent (MW: 225.29)Source
Water (H₂O) Insoluble N/A [1]
DMSO≥ 100 mg/mL~443.9 mM[5]
DMSO50 mg/mL~221.9 mM[2]
DMSO45 mg/mL~199.7 mM[3]
DMF50 mg/mL~221.9 mM[2]
Ethanol10 mg/mL~44.4 mM[2]
Ethanol≥ 6.82 mg/mL~30.3 mM[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL~2.2 mM[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.67 mg/mL~7.4 mM[5]

Troubleshooting Guide: Insolubility in Aqueous Solutions

This guide addresses the common issue of this compound precipitation upon dilution into aqueous media.

Problem: A precipitate forms when the this compound DMSO stock solution is added to the final experimental buffer or cell culture medium.

G start Precipitate observed in aqueous working solution check_conc Is final this compound concentration too high for direct dilution? start->check_conc check_dmso Is final DMSO concentration > 0.1%? cause_solvent High DMSO % disrupts aqueous environment check_dmso->cause_solvent Yes solution_cosolvent Use a co-solvent system (e.g., PEG300, Tween-80) See Protocol 2 check_dmso->solution_cosolvent No (Likely solubility limit) check_conc->check_dmso No cause_solubility Concentration exceeds aqueous solubility limit check_conc->cause_solubility Yes solution_dmso Decrease DMSO stock concentration to lower final DMSO % cause_solvent->solution_dmso cause_solubility->solution_cosolvent end_good Achieve clear solubilization solution_dmso->end_good solution_cosolvent->end_good

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution

This protocol details the steps for correctly dissolving this compound to create a stable, high-concentration stock.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortexer

  • Water bath or sonicator (optional)

Methodology:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL or ~444 mM).

  • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.

  • Troubleshooting: If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes and/or sonicate for 5 minutes.[1][4]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for long-term storage.

G cluster_0 Protocol 1: DMSO Stock Preparation A 1. Weigh This compound B 2. Add Anhydrous DMSO A->B C 3. Vortex Thoroughly B->C D 4. Optional: Warm (37°C) or Sonicate C->D if needed E 5. Aliquot into Single-Use Tubes C->E D->E F 6. Store at -80°C E->F

Caption: Workflow for preparing an this compound DMSO stock solution.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent System

This protocol provides a method for preparing a ready-to-use aqueous solution of this compound for in vitro or in vivo experiments, adapted from established formulations.[3][5][6] This method is designed to maintain solubility in an aqueous environment.

Materials:

  • This compound DMSO stock solution (e.g., 20 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes

Methodology (Example for a 1 mL final solution):

  • Begin with a clarified this compound stock solution in DMSO (e.g., 20 mg/mL).

  • In a sterile tube, add 400 µL of PEG300 .

  • Add 50 µL of the 20 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is clear. This step is crucial; the compound must be fully dissolved in the PEG300/DMSO mixture.

  • Add 50 µL of Tween-80 to the mixture. Mix again until the solution is homogeneous and clear.

  • Slowly add 500 µL of ddH₂O or saline to the mixture while vortexing or stirring to bring the final volume to 1 mL. This slow addition helps prevent precipitation.

  • The final solution contains 1 mg/mL this compound in a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% aqueous buffer. This solution should be prepared fresh and used immediately for optimal results.[3][6]

Mechanism of Action: LSD1 Inhibition

This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation by removing methyl groups from histones.[1][2] Specifically, LSD1 demethylates mono- and di-methylated Histone 3 at Lysine 4 (H3K4me1/2) and Lysine 9 (H3K9me1/2). The removal of these methyl marks, particularly at H3K9, can lead to the activation of gene expression. By inhibiting LSD1, this compound prevents this demethylation, maintaining a repressive chromatin state and blocking gene transcription, an action that has been leveraged to inhibit viral replication.[1][2]

G cluster_pathway Normal LSD1 Activity cluster_inhibition Inhibition by this compound LSD1 LSD1 Enzyme Demethylated_Histone Demethylated Histone H3 (H3K9) (Permissive for Transcription) LSD1->Demethylated_Histone Demethylates Blocked_Expression Gene Repression Histone Histone H3 with Methyl Group (H3K9me2) (Repressive Mark) Histone->LSD1 Substrate Gene_Expression Gene Expression (e.g., Viral IE Genes) Demethylated_Histone->Gene_Expression Allows OGL002 This compound OGL002->LSD1 Inhibits

Caption: this compound inhibits the LSD1 demethylation pathway.

References

mitigating OG-L002 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, OG-L002. The information provided addresses common issues, particularly the mitigation of cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 20 nM in cell-free assays.[1] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to an increase in repressive chromatin on gene promoters and subsequent downregulation of gene expression. This mechanism is particularly effective in inhibiting the replication of viruses like Herpes Simplex Virus (HSV) by suppressing the expression of their immediate early genes.[1]

Q2: At what concentrations does this compound typically exhibit cytotoxicity?

The cytotoxic profile of this compound is cell-type dependent. In studies with HeLa and Human Foreskin Fibroblast (HFF) cells, no significant toxicity was observed at concentrations up to 50 µM.[1] However, in human induced pluripotent stem cells (hiPSCs), cytotoxic effects were noted at concentrations greater than 40 µM, a level that may be challenging to achieve in vivo. It is crucial to determine the specific cytotoxic concentration (CC50) for your cell line of interest.

Q3: What are the potential mechanisms behind this compound-induced cytotoxicity at high concentrations?

While the precise mechanisms are not fully elucidated for this compound, high concentrations of LSD1 inhibitors can induce cytotoxicity through several pathways:

  • Induction of Apoptosis: Inhibition of LSD1 has been shown to induce apoptosis in various cancer cell lines.[2][3][4] This can occur through the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the activation of caspase cascades.[3][4]

  • Induction of Autophagy: Some studies suggest that LSD1 inhibition can trigger autophagy, a cellular self-degradation process that can lead to cell death if sustained or excessive.[2]

  • Perturbation of Key Signaling Pathways: LSD1 inhibition can impact critical cell survival pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[3][5]

  • Oxidative Stress: Certain LSD1 inhibitors have been shown to deplete glutathione levels, a key antioxidant, leading to increased reactive oxygen species (ROS) and oxidative stress-induced cell death.

Q4: How can I mitigate the cytotoxic effects of this compound in my experiments?

Several strategies can be employed to minimize cytotoxicity:

  • Dose Optimization: The most straightforward approach is to perform a dose-response experiment to identify the optimal concentration that provides the desired biological effect with minimal toxicity.

  • Time-Course Experiments: Reducing the incubation time with this compound may lessen cytotoxic effects while still allowing for the desired biological activity.

  • Antioxidant Supplementation: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or glutathione may be beneficial.

  • Serum Concentration: Ensure that the serum concentration in your culture medium is optimal for your cell line, as serum components can sometimes interact with compounds and influence their activity and toxicity.

  • Formulation: For in vitro studies, ensure this compound is fully solubilized in a suitable solvent (e.g., DMSO) at a stock concentration that allows for minimal final solvent concentration in the culture medium (typically <0.1%).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed at expected non-toxic concentrations. 1. Incorrect concentration calculation. 2. Cell line is particularly sensitive to this compound. 3. Sub-optimal cell culture conditions (e.g., high cell density, nutrient depletion). 4. Contamination of cell culture.1. Double-check all calculations and dilutions. 2. Perform a detailed dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 for your specific cell line. 3. Ensure cells are seeded at an appropriate density and have fresh media. 4. Check for signs of microbial contamination.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent incubation times. 3. Instability of this compound in solution.1. Use cells within a consistent and low passage number range. 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
Precipitation of this compound in culture medium. 1. Poor solubility of this compound at the working concentration. 2. High final concentration of the solvent (e.g., DMSO).1. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

Data Presentation

Table 1: Summary of this compound In Vitro Activity and Observed Cytotoxicity

ParameterValueCell Line(s)Source
LSD1 IC50 (cell-free) 20 nMN/A[1]
HSV IE Gene Expression IC50 ~3 µMHFF[1]
HSV IE Gene Expression IC50 ~10 µMHeLa[1]
Observed Cytotoxicity No significant toxicityHeLa, HFF[1]
Observed Cytotoxicity Growth effects observedhiPSCs

Table 2: Comparative Cytotoxicity of Tranylcypromine-Based LSD1 Inhibitors

CompoundCytotoxicity IC50 (µM)Cell Line(s)Source
This compound > 50 (qualitative)HeLa, HFF[1]
Compound 12u 14.3 - 22.8MGC-803, KYSE450, HCT-116[6]
GSK-690 > 10 (qualitative)THP-1, MV4-11[7]
S2116 1.1 - 6.8T-ALL cell lines[8]
S2157 1.1 - 6.8T-ALL cell lines[8]

Note: The cytotoxicity of LSD1 inhibitors can vary significantly between different chemical scaffolds and cell lines.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH Release Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • LDH assay kit (commercially available)

  • Lysis buffer (provided in the kit)

  • Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol (e.g., 490 nm).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubate for the desired time period.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Mandatory Visualizations

OG_L002_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm OG_L002 This compound LSD1 LSD1 OG_L002->LSD1 Inhibition Histone_H3 Histone H3 (H3K4me2/H3K9me2) LSD1->Histone_H3 Demethylation Apoptosis_Pathway Apoptosis Pathway LSD1->Apoptosis_Pathway Modulation Autophagy_Pathway Autophagy Pathway LSD1->Autophagy_Pathway Modulation PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway LSD1->PI3K_Akt_mTOR Modulation NF_kB_Pathway NF-κB Pathway LSD1->NF_kB_Pathway Modulation Repressive_Chromatin Repressive Chromatin Formation Histone_H3->Repressive_Chromatin Increased Methylation Gene_Expression Target Gene Expression (e.g., Viral IE genes, Oncogenes) Repressive_Chromatin->Gene_Expression Repression Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Autophagy_Pathway->Cell_Death PI3K_Akt_mTOR->Cell_Death Survival Inhibition NF_kB_Pathway->Cell_Death Survival Inhibition

Caption: Signaling pathway of this compound action and potential cytotoxicity.

Experimental_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation treatment Treat with this compound (Dose-Response) overnight_incubation->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubation->assay data_acquisition Measure Absorbance/ Fluorescence assay->data_acquisition analysis Data Analysis (Calculate % Viability/Cytotoxicity) data_acquisition->analysis end End analysis->end

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic start High Cytotoxicity Observed check_concentration Verify this compound Concentration start->check_concentration check_culture Assess Cell Culture Conditions start->check_culture perform_doseresponse Perform Detailed Dose-Response check_concentration->perform_doseresponse optimize_conditions Optimize Seeding Density & Media check_culture->optimize_conditions consider_mechanism Consider Mechanism-Based Mitigation perform_doseresponse->consider_mechanism optimize_conditions->consider_mechanism antioxidant Test Antioxidant Co-treatment consider_mechanism->antioxidant

Caption: Logical troubleshooting flow for unexpected this compound cytotoxicity.

References

identifying and minimizing OG-L002 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the LSD1 inhibitor, OG-L002.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in the regulation of gene expression.[4]

Q2: What are the known off-targets of this compound?

This compound exhibits selectivity for LSD1 over the related monoamine oxidases, MAO-A and MAO-B.[1][3] However, a comprehensive off-target profile for this compound across the entire human proteome is not publicly available. Researchers should be aware that like many small molecule inhibitors, this compound could have unintended binding partners. Irreversible LSD1 inhibitors, in particular, have a higher potential for off-target effects.[5]

Q3: What are the potential consequences of off-target effects?

Off-target binding can lead to a variety of unintended biological consequences, including misleading experimental results, cellular toxicity, and unexpected phenotypes.[6] Identifying and minimizing these effects is critical for accurate data interpretation and the development of safe and effective therapeutics.

Q4: How can I determine if my experimental observations are due to off-target effects of this compound?

To ascertain if your results are due to off-target effects, it is recommended to:

  • Perform a dose-response analysis: On-target effects should typically correlate with the known IC50 of this compound for LSD1.

  • Conduct rescue experiments: If possible, overexpressing a resistant form of LSD1 or a downstream effector could rescue the phenotype, indicating an on-target effect.

  • Utilize orthogonal approaches: Techniques like siRNA/shRNA knockdown of LSD1 should phenocopy the effects of this compound if the inhibitor is acting on-target.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotypes

Possible Cause: Off-target effects of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Verify inhibition of LSD1 activity directly in your cellular model. This can be done by measuring the levels of H3K4me2 or H3K9me2, which are expected to increase upon LSD1 inhibition.[7]

  • Assess Cell Viability:

    • Perform a cytotoxicity assay to ensure the observed phenotype is not a result of general cellular toxicity.[1]

  • Employ Off-Target Identification Methods:

    • Consider performing unbiased screening methods to identify potential off-target proteins. (See Experimental Protocols section).

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Possible Cause: Differences in metabolism, bioavailability, or off-target engagement in a complex biological system.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Measure the concentration of this compound in the target tissue to ensure it is within the effective range for LSD1 inhibition.

  • In Vivo Target Engagement:

    • If feasible, assess LSD1 target engagement in tissue samples from your animal model by measuring histone methylation marks.

  • Consider Metabolite Activity:

    • Investigate whether metabolites of this compound could have their own biological activities, including off-target effects.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50Fold Selectivity (vs. LSD1)Reference(s)
LSD1 20 nM-[1][3]
MAO-A 1.38 µM69-fold[1]
MAO-B 0.72 µM36-fold[1]

Experimental Protocols

Protocol 1: General Workflow for Identifying Off-Target Effects

This protocol outlines a general strategy for identifying potential off-target interactions of this compound.

1. Computational Prediction (In Silico):

  • Utilize computational tools and databases to predict potential off-targets based on the chemical structure of this compound. These methods often rely on chemical similarity and machine learning algorithms.[8][9][10]

2. Biochemical Screening (In Vitro):

  • Kinase Profiling: Screen this compound against a panel of kinases to identify any off-target kinase inhibition.
  • Proteome Microarrays: Incubate a labeled version of this compound with a proteome microarray to identify binding partners.[11]

3. Cell-Based Assays:

  • Thermal Proteome Profiling (TPP): Treat cells with this compound and measure changes in protein thermal stability across the proteome. Ligand binding can alter a protein's melting curve.
  • Affinity Purification-Mass Spectrometry (AP-MS): Immobilize this compound on a solid support and use it to pull down interacting proteins from cell lysates for identification by mass spectrometry.[12][13]

4. Validation:

  • Validate putative off-targets identified in the screening phases using orthogonal assays such as:
  • Direct binding assays (e.g., Surface Plasmon Resonance - SPR).
  • Enzymatic assays for the identified off-target.
  • Cellular assays using knockdown or overexpression of the potential off-target.

Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor cluster_pathways Associated Signaling Pathways LSD1 LSD1 (KDM1A) CoREST CoREST Complex LSD1->CoREST Interacts with H3K4me1_2 H3K4me1/2 (Active mark) LSD1->H3K4me1_2 Demethylates H3K9me1_2 H3K9me1/2 (Repressive mark) LSD1->H3K9me1_2 Demethylates mTOR mTOR Pathway LSD1->mTOR Regulates Notch Notch Pathway LSD1->Notch Regulates PI3K_Akt PI3K/Akt Pathway LSD1->PI3K_Akt Regulates HDAC1_2 HDAC1/2 CoREST->HDAC1_2 Contains Histone_H3 Histone H3 Gene_Expression Target Gene Expression H3K4me1_2->Gene_Expression Promotes H3K9me1_2->Gene_Expression Represses OG_L002 This compound OG_L002->LSD1 Inhibits

Caption: LSD1 signaling pathway and its inhibition by this compound.

Off_Target_ID_Workflow Start Start: Phenotypic Observation with this compound In_Silico In Silico Prediction (Computational Screening) Start->In_Silico Biochemical Biochemical Screening (e.g., Kinase Panels, Proteome Arrays) Start->Biochemical Cell_Based Cell-Based Screening (e.g., TPP, AP-MS) Start->Cell_Based Hit_List Generate Putative Off-Target List In_Silico->Hit_List Biochemical->Hit_List Cell_Based->Hit_List Validation Validate Hits (Orthogonal Assays) Hit_List->Validation Conclusion Confirmed Off-Target(s) or On-Target Effect Validation->Conclusion

Caption: Experimental workflow for identifying off-target effects.

References

addressing inconsistent results in OG-L002 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with OG-L002. Our goal is to help you address inconsistent results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3][4] LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression.[3] By inhibiting LSD1, this compound can alter gene expression, which has been shown to block herpes simplex virus (HSV) lytic replication and reactivation from latency.[2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro experiments, this compound is soluble in DMSO at concentrations of 45 mg/mL (199.74 mM) or greater than 10 mM.[1][2] It is also soluble in ethanol at 19 mg/mL.[1] The compound is insoluble in water.[1] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for one year and at -20°C for one month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo formulations, specific protocols involving PEG300, Tween-80, and ddH2O should be followed, and the mixed solution should be used immediately.[1]

Q3: What are the typical IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay system. In cell-free assays, the IC50 for LSD1 is approximately 20 nM.[1][3][4] In cell-based assays for Herpes Simplex Virus (HSV) immediate early gene expression, the IC50 is around 3 µM in HFF cells and 10 µM in HeLa cells.[2]

Q4: Does this compound have off-target effects?

A4: this compound exhibits selectivity for LSD1 over other monoamine oxidases. The IC50 values for MAO-A and MAO-B are 1.38 µM and 0.72 µM, respectively, which are significantly higher than for LSD1.[3] This indicates a 69-fold and 36-fold selectivity for LSD1 over MAO-A and MAO-B, respectively.[1][4] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations.[5]

Troubleshooting Guide for Inconsistent Results

Inconsistent results in this compound experiments can arise from various factors, including reagent handling, experimental setup, and data analysis. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: High Variability in IC50 Values Between Experiments

High variability in IC50 values is a common challenge. The following steps can help identify the source of this inconsistency.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Instability - Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] - Aliquot stock solutions to minimize freeze-thaw cycles.[1] - For working solutions, prepare them fresh for each experiment.
Inaccurate Pipetting - Calibrate pipettes regularly. - Use a master mix for dispensing reagents to minimize well-to-well variation.[6] - Ensure proper mixing of solutions.
Cell Culture Conditions - Maintain consistent cell passage numbers and confluency. - Regularly test for mycoplasma contamination. - Ensure consistent incubation times and conditions (temperature, CO2).
Reagent Quality - Use reagents from the same batch for a set of comparative experiments.[6] - Check the expiration dates of all reagents.

Troubleshooting Workflow

start High IC50 Variability check_compound Verify Compound Handling (Fresh Stocks, Aliquoting) start->check_compound check_pipetting Assess Pipetting Accuracy (Calibration, Master Mix) check_compound->check_pipetting If variability persists check_cells Standardize Cell Culture (Passage, Confluency, Mycoplasma) check_pipetting->check_cells If variability persists check_reagents Evaluate Reagent Consistency (Batch, Expiration) check_cells->check_reagents If variability persists resolve Consistent Results check_reagents->resolve Problem identified and fixed cluster_nucleus Nucleus LSD1 LSD1 H3K4me1 H3K4me1 LSD1->H3K4me1 H3K4me2 H3K4me2 H3K4me2->LSD1 Gene Target Gene H3K4me1->Gene Repression Transcriptional Repression Gene->Repression OGL002 This compound OGL002->LSD1 Inhibits

References

Technical Support Center: Improving the Specificity of OG-L002 in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing OG-L002, a potent lysine-specific demethylase 1 (LSD1) inhibitor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the specificity and success of your experiments in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1] By inhibiting LSD1's demethylase activity, this compound leads to an increase in these repressive histone marks, which can epigenetically silence gene expression, such as that of viral immediate-early genes.[1]

Q2: What is the reported potency and selectivity of this compound?

In cell-free assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 20 nM for LSD1.[2][3][4] It demonstrates significant selectivity over the related monoamine oxidases, with 36-fold selectivity over MAO-B and 69-fold selectivity over MAO-A.[2][3][5]

Q3: What are the known off-targets for this compound?

The primary known off-targets for this compound are monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4][6] While this compound is significantly more potent against LSD1, at higher concentrations, inhibition of MAO-A and MAO-B may occur. A comprehensive, unbiased screen of the off-target profile of this compound against a broad panel of kinases (kinome scan) is not publicly available. Researchers should consider performing such a screen to fully characterize its specificity in their experimental context.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Q5: What are typical working concentrations for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell type and the specific assay. In HeLa and HFF cells, this compound has been shown to inhibit viral gene expression with IC50 values of approximately 10 µM and 3 µM, respectively.[1][4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific biological system.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in complex biological systems.

ProblemPossible Cause(s)Recommended Solution(s)
High background or off-target effects - Concentration too high: Using this compound at concentrations significantly above its IC50 can lead to inhibition of MAO-A, MAO-B, and potentially other unknown off-targets. - Cell line sensitivity: Different cell lines may have varying expression levels of LSD1 and off-target proteins.- Perform a dose-response curve: Determine the minimal effective concentration that elicits the desired on-target effect. - Include proper controls: Use a structurally related but inactive compound as a negative control. If available, use a different, structurally distinct LSD1 inhibitor to confirm that the observed phenotype is due to LSD1 inhibition. - Perform washout experiments: If the effect is reversible, it is more likely to be an on-target effect. - Characterize off-targets: If significant off-target effects are suspected, consider performing a kinome scan or a similar broad-spectrum screening to identify them.
Low or no observable effect - Insufficient concentration or incubation time: The compound may not be reaching its target at a sufficient concentration or for a long enough duration. - Poor cell permeability: The compound may not be efficiently crossing the cell membrane. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Low LSD1 expression or activity in the cell line: The target may not be present or active in the chosen experimental system.- Optimize concentration and time: Perform a time-course and dose-response experiment. - Verify cell permeability: While not extensively reported for this compound, issues with permeability can be a factor for some chemical probes. Consider using cell lines with known good permeability or consult literature for similar compounds. - Ensure proper handling: Use freshly prepared stock solutions and store them correctly. - Confirm LSD1 expression: Check the expression level of LSD1 in your cell line by Western blot or qPCR.
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect the response to treatment. - Inconsistent compound preparation: Errors in diluting the stock solution can lead to variability. - Assay variability: Technical variations in the experimental procedure can introduce inconsistencies.- Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent plating densities. - Prepare fresh dilutions: Make fresh dilutions of this compound from a reliable stock solution for each experiment. - Include technical replicates: Run multiple replicates within each experiment to assess variability. - Use positive and negative controls: Consistently include controls to monitor assay performance.
Cytotoxicity observed at effective concentrations - On-target toxicity: Inhibition of LSD1 can be toxic to some cell lines, particularly those dependent on its activity for survival. - Off-target toxicity: At higher concentrations, this compound may induce toxicity through off-target effects.- Perform a cytotoxicity assay: Use an MTT or similar assay to determine the cytotoxic concentration range of this compound in your cell line. - Separate toxicity from the desired effect: Try to find a concentration window where the desired biological effect is observed without significant cell death. - Use a rescue experiment: If possible, overexpress a resistant form of LSD1 to see if it rescues the cytotoxic phenotype, confirming on-target toxicity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. LSD1
LSD1 20[2][3][4]1x
MAO-A 1380[3][4]69x
MAO-B 720[3][4]36x

Table 2: Comparative IC50 Values of Selected LSD1 Inhibitors

CompoundLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Reference
This compound 0.021.380.72[4][6]
Tranylcypromine (TCP) ~1.0 (mM)--[4]
ORY-1001 (Iadademstat) 0.018>100>100[7]
GSK2879552 ---[8]
S2101 >20 (in T-ALL cells)--[1]
NCL1 2.5230500[7]
MC3340 0.09--[9]

Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) to Assess Target Engagement

This protocol describes how to perform a ChIP assay to determine if this compound treatment affects the binding of specific proteins (e.g., histones with specific modifications) to target DNA regions.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffer

  • Sonication buffer

  • ChIP dilution buffer

  • Antibody specific to the target of interest (e.g., anti-H3K4me2)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR analysis of target and control DNA regions

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight at 4°C.

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-linking by heating at 65°C.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis: Quantify the amount of immunoprecipitated DNA at specific target and control gene loci using quantitative PCR (qPCR).

Mandatory Visualizations

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1/CoREST Complex Gene Target Gene LSD1->Gene Represses H3K4me2 Histone H3 (Lys4-me2) H3K4me2->LSD1 Demethylation Transcription Transcription Gene->Transcription Leads to OG_L002 This compound OG_L002->LSD1 Inhibits

Caption: LSD1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment incubation Incubate for defined period treatment->incubation western Western Blot (e.g., for H3K4me2 levels) incubation->western chip ChIP-qPCR (Target gene occupancy) incubation->chip mtt MTT Assay (Cytotoxicity) incubation->mtt phenotype Phenotypic Assay (e.g., Viral Titer) incubation->phenotype analysis Data Analysis and Interpretation western->analysis chip->analysis mtt->analysis phenotype->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for studying the effects of this compound.

References

assessing the long-term stability of OG-L002 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the long-term stability of OG-L002 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.[1] Based on available data, the following storage conditions are suggested:

Storage ConditionDurationSolvent
-80°C1 yearDMSO
-20°C1 monthDMSO

Note: One supplier advises against long-term storage of this compound in solution and recommends using it shortly after preparation.[2] For aqueous-based working solutions, immediate use is recommended for best results.[1]

Q2: My this compound solution has precipitated. What should I do?

A2: this compound has limited solubility in aqueous solutions.[2] If you observe precipitation, gentle warming of the tube at 37°C for 10 minutes and/or sonication in an ultrasonic bath may help redissolve the compound.[2] For future experiments, ensure that the final concentration in your aqueous buffer does not exceed its solubility limit. The use of co-solvents such as PEG300 and surfactants like Tween-80 can help maintain solubility in aqueous preparations, but these solutions should be used immediately.[1]

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: A stability-indicating analytical method is crucial for accurately determining the purity and degradation of this compound over time. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[3][4]

Analytical TechniquePurpose
Reversed-Phase HPLC (RP-HPLC) with UV detection To separate this compound from its potential degradation products and quantify its purity.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of degradation products, aiding in their structural elucidation.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy To obtain detailed structural information about degradation products and monitor changes in the molecular structure of this compound.[3]

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been detailed in the provided search results, related compounds containing similar functional groups may undergo oxidation and hydrolysis.[5] Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light, heat) can help elucidate the potential degradation pathways of this compound.[3]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays using stored this compound solutions.

  • Possible Cause: Degradation of this compound in solution, leading to a decrease in its effective concentration and inhibitory activity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently prepared DMSO stock before each experiment. Avoid using old stock solutions, especially if they have been stored at -20°C for over a month.[1]

    • Verify Stock Solution Integrity: If you suspect your DMSO stock has degraded, perform an analytical check using HPLC to assess its purity.

    • Optimize Storage: Ensure your stock solutions are stored at -80°C for long-term use and have not undergone multiple freeze-thaw cycles.[1]

Issue: Observing unknown peaks in HPLC analysis of this compound solution.

  • Possible Cause: These peaks may correspond to degradation products of this compound.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS to determine the mass-to-charge ratio of the unknown peaks and deduce their molecular weights. This is a critical step in identifying potential degradation products.[3]

    • Conduct Forced Degradation Studies: Subject a fresh solution of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to intentionally induce degradation. Analyze these stressed samples by HPLC and compare the resulting chromatograms to your stored sample. This can help confirm if the unknown peaks are indeed degradation products and provide insight into the degradation pathway.[3]

Experimental Protocols

Protocol: Long-Term Stability Assessment of this compound in DMSO

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into multiple single-use vials to avoid freeze-thaw cycles.

  • Storage Conditions: Store the aliquots under the desired long-term (-80°C) and accelerated (-20°C) conditions.[1] Include a set of samples stored at 4°C as a stress condition.

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the purity of this compound using a validated stability-indicating RP-HPLC method with UV detection.[4][6]

  • Data Analysis: Quantify the peak area of this compound and any degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

Visualizations

experimental_workflow prep Prepare this compound Stock Solution in DMSO aliquot Aliquot into Single-Use Vials prep->aliquot storage Store at Different Conditions (-80°C, -20°C, 4°C) aliquot->storage timepoint Analyze at Predetermined Time Points (0, 1, 3, 6, 12 months) storage->timepoint hplc RP-HPLC Analysis timepoint->hplc lcms LC-MS Analysis of Degradants hplc->lcms data Data Analysis and Stability Assessment hplc->data

Caption: Experimental workflow for assessing the long-term stability of this compound.

signaling_pathway OG_L002 This compound LSD1 LSD1 (KDM1A) OG_L002->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Gene_Repression Viral IE Gene Repression LSD1->Gene_Repression leads to H3K4me1 H3K4me1/me0 H3K4me2->H3K4me1

Caption: Inhibition of LSD1 by this compound leading to gene repression.

References

Technical Support Center: OG-L002 in Clinical Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of OG-L002, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research and help overcome the limitations of this compound in various clinical research models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] Its mechanism of action is the inhibition of the demethylase activity of LSD1, which leads to an increase in the methylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This alteration in histone methylation results in the epigenetic silencing of target genes. In the context of viral infections such as Herpes Simplex Virus (HSV), this compound treatment increases the levels of repressive chromatin on viral immediate-early (IE) gene promoters, thereby inhibiting viral replication.[1]

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in preclinical research in the fields of oncology and virology. Its ability to inhibit LSD1, which is often overexpressed in various cancers, makes it a tool for studying cancer cell proliferation, differentiation, and survival. In virology, it is extensively studied for its capacity to suppress the lytic replication and reactivation from latency of viruses like HSV.[1]

Q3: Is this compound selective for LSD1?

A3: this compound exhibits high selectivity for LSD1. However, it also shows some inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), albeit at higher concentrations.[2] Researchers should consider potential off-target effects mediated by MAO inhibition in their experimental design and data interpretation.

Q4: What is the solubility and stability of this compound?

A4: this compound is soluble in DMSO.[1] For in vivo studies, specific formulations are required. It is recommended to prepare fresh solutions and avoid long-term storage of diluted solutions.

Q5: Has this compound been tested in clinical trials?

A5: While several LSD1 inhibitors are currently in clinical trials for various cancers, the specific clinical trial status of this compound is not prominently documented in publicly available information.

Troubleshooting Guide

In Vitro Experiments
Problem Possible Cause Suggested Solution
Low or no inhibitory activity observed. 1. Incorrect concentration: The effective concentration of this compound can vary significantly between cell lines. 2. Compound degradation: Improper storage or handling of this compound can lead to its degradation. 3. Cell line resistance: Some cell lines may have intrinsic or acquired resistance to LSD1 inhibitors.1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 2. Ensure that this compound is stored as a stock solution in DMSO at -20°C or -80°C and prepare fresh dilutions for each experiment. 3. Consider using a different cell line or investigating potential resistance mechanisms.
High cytotoxicity observed at expected effective concentrations. 1. Off-target effects: At higher concentrations, this compound can inhibit MAO-A and MAO-B, which may contribute to cytotoxicity. 2. Cell line sensitivity: Certain cell lines may be more sensitive to the cytotoxic effects of this compound.1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Perform a cytotoxicity assay to determine the toxic concentration range for your cell line.
Precipitation of this compound in cell culture media. Poor solubility: this compound has limited solubility in aqueous solutions.1. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to maintain solubility. 2. Prepare fresh dilutions of this compound from a high-concentration DMSO stock just before use.
In Vivo Experiments
Problem Possible Cause Suggested Solution
Lack of efficacy in animal models. 1. Poor bioavailability: The formulation and route of administration can significantly impact the bioavailability of this compound. 2. Insufficient dosage: The administered dose may not be sufficient to achieve a therapeutic concentration in the target tissue. 3. Rapid metabolism: The compound may be rapidly metabolized and cleared in the animal model.1. Use a well-defined and validated formulation for in vivo administration. Intraperitoneal (i.p.) injection has been used in some studies.[1] 2. Conduct a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) in your animal model. 3. While specific pharmacokinetic data for this compound is limited, consider this possibility when designing your dosing regimen.
Toxicity observed in animals. High dosage: The administered dose may be above the MTD.1. Perform a toxicity study to determine the MTD of this compound in your specific animal model and strain. 2. Monitor animals closely for any signs of toxicity and adjust the dosage accordingly.
Variability in experimental results. Inconsistent formulation or administration: Improper preparation or administration of the compound can lead to variable exposure.1. Ensure the formulation is homogenous and administered consistently for all animals in the study.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50Reference
LSD1Cell-free demethylase assay20 nM[1]
MAO-A1.38 µM[2]
MAO-B0.72 µM[2]
HSV IE Gene Expression (HeLa cells)Cell-based assay~10 µM[1]
HSV IE Gene Expression (HFF cells)Cell-based assay~3 µM[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of HSV Infection
Animal ModelDosageAdministrationOutcomeReference
BALB/c mice infected with HSV-26 - 40 mg/kg/dayIntraperitonealDose-dependent repression of primary HSV infection[1]
Mouse ganglion explant modelNot specifiedNot specifiedRepression of HSV reactivation from latency[1]

Detailed Experimental Protocols

LSD1 Demethylase Activity Assay (In Vitro)

This protocol is adapted from commercially available kits and published research.[1]

Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H₂O₂), which can be detected using a fluorogenic substrate like Amplex Red in the presence of horseradish peroxidase (HRP).

Materials:

  • Recombinant human LSD1 protein

  • Dimethylated H3K4 peptide substrate

  • This compound

  • Amplex Red

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of the 96-well plate.

  • Add the recombinant LSD1 protein to the wells.

  • Initiate the reaction by adding the dimethylated H3K4 peptide substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cytotoxicity Assay (MTT or similar)

Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., HeLa, HFF)

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well clear microplate

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Signaling Pathway of LSD1 Inhibition by this compound

LSD1_Pathway cluster_nucleus Nucleus OGL002 This compound LSD1 LSD1 (KDM1A) OGL002->LSD1 Inhibits H3K4me2 H3K4me2 (Active) LSD1->H3K4me2 Demethylates Repression Transcriptional Repression LSD1->Repression Leads to HistoneH3 Histone H3 H3K4me1 H3K4me1 (Inactive) H3K4me2->H3K4me1 GeneExpression Target Gene Expression H3K4me2->GeneExpression Promotes

Caption: Mechanism of this compound action on LSD1-mediated histone demethylation.

Experimental Workflow for Evaluating this compound Efficacy

OGL002_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DoseResponse Dose-Response Assay (Determine IC50) Cytotoxicity Cytotoxicity Assay (Determine CC50) DoseResponse->Cytotoxicity Mechanism Mechanism of Action (e.g., Western Blot for H3K4me2) Cytotoxicity->Mechanism Decision Proceed to In Vivo? Mechanism->Decision MTD Maximum Tolerated Dose (MTD) Study Efficacy Efficacy Study in Disease Model MTD->Efficacy PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD Conclusion Draw Conclusions PKPD->Conclusion Start Start Research with this compound Start->DoseResponse Decision->MTD Yes Decision->Conclusion No

Caption: A typical experimental workflow for preclinical evaluation of this compound.

References

Validation & Comparative

A Comparative Guide to LSD1 Inhibitors in Cancer Research: OG-L002 vs. S2101

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The epigenetic enzyme Lysine-specific demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology due to its frequent overexpression in a variety of cancers, where it plays a pivotal role in tumor initiation and progression.[1] This guide provides a detailed, objective comparison of two prominent LSD1 inhibitors, OG-L002 and S2101, to aid researchers in selecting the appropriate tool for their cancer research applications.

At a Glance: Key Performance Indicators

To facilitate a rapid comparison of this compound and S2101, the following table summarizes their key biochemical and cellular performance metrics based on available experimental data.

ParameterThis compoundS2101Reference(s)
Target Lysine-specific demethylase 1 (LSD1)Lysine-specific demethylase 1 (LSD1)[2][3]
Potency (IC50, cell-free) 20 nM0.99 µM[2]
Inhibitory Constant (Ki) Not explicitly reported0.61 µM[3]
Selectivity 36-fold over MAO-B, 69-fold over MAO-ASelective over MAO-A (Ki = 110 µM) and MAO-B (Ki = 17 µM)[2]
Cellular Activity (IC50) ~10 µM (HeLa), ~3 µM (HFF)Not explicitly reported for cancer cell lines, but significant viability reduction in SKOV3 cells at 100-200 µM[2][3]

Mechanism of Action and Signaling Pathways

Both this compound and S2101 exert their anticancer effects by inhibiting the demethylase activity of LSD1. LSD1 primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation, respectively.[4] By inhibiting LSD1, these compounds can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the repression of oncogenes.

This compound's mechanism is characterized by its potent and specific inhibition of LSD1, which leads to an increase in repressive chromatin marks on gene promoters.[2] While much of the detailed mechanistic work has been in the context of viral infections, its role as a highly selective LSD1 inhibitor is directly applicable to cancer research.[1]

S2101 has been shown to induce autophagy in ovarian cancer cells through the inhibition of the AKT/mTOR signaling pathway.[3] This induction of autophagy, coupled with an increase in apoptosis, contributes to its cancer cell-killing effects.

Below are diagrams illustrating the signaling pathways associated with LSD1 inhibition by these compounds.

LSD1_Inhibition_Pathway cluster_nucleus Nucleus Histone H3 Histone H3 LSD1 LSD1 Histone H3->LSD1 Methylation Gene Activation Gene Activation Histone H3->Gene Activation Methylated Histone H3 Methylated Histone H3 LSD1->Methylated Histone H3 Demethylation Gene Silencing Gene Silencing Methylated Histone H3->Gene Silencing OG_L002 This compound / S2101 OG_L002->LSD1 Inhibits

General mechanism of LSD1 inhibition by this compound and S2101.

S2101_AKT_mTOR_Pathway S2101 S2101 LSD1 LSD1 S2101->LSD1 Inhibits Apoptosis Apoptosis S2101->Apoptosis Induces AKT AKT LSD1->AKT Regulates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell Viability Cell Viability Autophagy->Cell Viability Decreases Apoptosis->Cell Viability Decreases

S2101-mediated inhibition of the AKT/mTOR pathway, leading to autophagy and apoptosis.

Comparative Experimental Data

A direct comparison of this compound and S2101 in the same cancer cell lines under identical conditions is limited in the current literature. However, one study investigated both compounds in the context of glioblastoma stem cells, finding that they only affected cell proliferation at high concentrations (>40 µM), suggesting these may not be ideal for this specific cancer model.[5]

The following tables summarize the available quantitative data on the anti-cancer and cellular effects of each compound from independent studies.

This compound: Cellular Effects

Cell LineAssayEndpointResultReference(s)
HeLaCytotoxicity12 hoursNo significant toxicity at 50 µM[2]
HFFCytotoxicity12 hoursNo significant toxicity at 50 µM[2]
HeLaViral Gene Expression-IC50 of ~10 µM for HSV IE gene expression[2]
HFFViral Gene Expression-IC50 of ~3 µM for HSV IE gene expression[2]

S2101: Anti-Cancer Effects in SKOV3 Ovarian Cancer Cells

ConcentrationTime PointCell Viability (% of control)Reference(s)
50 µM24 hours98.27%[3]
100 µM24 hours88.61%[3]
150 µM24 hours79.17%[3]
200 µM24 hours27.17%[3]
50 µM48 hours94.83%[3]
100 µM48 hours58.23%[3]
150 µM48 hours14.24%[3]
200 µM48 hours12.36%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the experimental protocols used in the cited studies.

This compound: LSD1 Demethylation and Cytotoxicity Assays[2]

LSD1 Demethylation Assay (Cell-free)

  • Reaction Mixture: Human recombinant LSD1 protein is incubated with a dimethylated H3K4 peptide substrate.

  • Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

  • Detection: The demethylase activity is quantified by measuring the production of H2O2 using the Amplex Red peroxide/peroxidase-coupled assay kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay (Cell-based)

  • Cell Culture: HeLa or HFF cells are seeded in appropriate culture vessels.

  • Treatment: Cells are treated with varying concentrations of this compound or a positive control (saponin) for 12 hours.

  • Viability Assessment: Cytotoxicity is determined using a manufacturer-recommended assay (e.g., MTT or similar).

  • Data Normalization: Results are expressed as a ratio to the DMSO-treated control.

OG_L002_Experimental_Workflow cluster_demethylation LSD1 Demethylation Assay cluster_cytotoxicity Cytotoxicity Assay Incubate LSD1 + Substrate Incubate LSD1 + Substrate Add this compound Add this compound Incubate LSD1 + Substrate->Add this compound Measure H2O2 Measure H2O2 Add this compound->Measure H2O2 Calculate IC50 Calculate IC50 Measure H2O2->Calculate IC50 Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Assess Viability Assess Viability Treat with this compound->Assess Viability Normalize to Control Normalize to Control Assess Viability->Normalize to Control

Experimental workflow for this compound assays.
S2101: Cell Viability, Apoptosis, and Autophagy Assays in SKOV3 Cells[3]

Cell Viability Assay

  • Cell Seeding: SKOV3 cells are seeded in 96-well plates.

  • Treatment: Cells are treated with S2101 at concentrations ranging from 0 to 200 µM for 24 or 48 hours.

  • Viability Measurement: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay.

  • Data Analysis: Absorbance is measured, and cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay

  • Treatment: SKOV3 cells are treated with 100 µM S2101 for 48 hours.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The percentage of apoptotic cells (early and late) is quantified by flow cytometry.

Autophagy Assay

  • Transfection: SKOV3 cells are transfected with a GFP-LC3 plasmid.

  • Treatment: Transfected cells are treated with 100 µM S2101.

  • Microscopy: The formation of GFP-LC3 puncta (indicative of autophagosomes) is observed and quantified using fluorescence microscopy.

  • Western Blot: The conversion of LC3-I to LC3-II is analyzed by Western blotting to confirm autophagy induction.

S2101_Experimental_Workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_autophagy Autophagy Seed SKOV3 Seed SKOV3 Treat with S2101 Treat with S2101 Seed SKOV3->Treat with S2101 CCK-8 Assay CCK-8 Assay Treat with S2101->CCK-8 Assay Measure Absorbance Measure Absorbance CCK-8 Assay->Measure Absorbance Treat SKOV3 Treat SKOV3 Annexin V/PI Stain Annexin V/PI Stain Treat SKOV3->Annexin V/PI Stain Microscopy & Western Blot Microscopy & Western Blot Treat SKOV3->Microscopy & Western Blot Flow Cytometry Flow Cytometry Annexin V/PI Stain->Flow Cytometry Transfect GFP-LC3 Transfect GFP-LC3 Transfect GFP-LC3->Treat SKOV3

Experimental workflow for S2101 assays in SKOV3 cells.

Conclusion

Both this compound and S2101 are valuable tools for investigating the role of LSD1 in cancer. This compound stands out for its high potency in cell-free assays, making it an excellent choice for biochemical and structural studies. S2101, while less potent in cell-free assays, has demonstrated clear anti-cancer effects in a cellular context, with a defined mechanism involving the AKT/mTOR pathway in ovarian cancer cells.

The choice between these two inhibitors will depend on the specific research question and experimental system. For researchers focused on the direct enzymatic inhibition of LSD1 and its immediate downstream epigenetic consequences, the high potency of this compound is advantageous. For those investigating the broader cellular effects of LSD1 inhibition, including signaling pathway modulation and cell fate decisions like autophagy and apoptosis, S2101 provides a well-characterized option.

Further head-to-head studies in a panel of cancer cell lines are warranted to provide a more definitive comparative assessment of their anti-cancer efficacy. Researchers are encouraged to consider the specific context of their cancer model when selecting an LSD1 inhibitor and to perform dose-response studies to determine the optimal concentration for their experiments.

References

Comparative Analysis of OG-L002 and Other HSV Replication Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Herpes Simplex Virus (HSV) infections remain a significant global health concern. While nucleoside analogs like Acyclovir have been the cornerstone of treatment for decades, the emergence of drug-resistant strains necessitates the development of novel therapeutics targeting different stages of the viral life cycle. This guide provides a comparative analysis of OG-L002, a promising epigenetic inhibitor, against other key HSV replication inhibitors, supported by experimental data to inform research and drug development professionals.

This compound: An Epigenetic Approach to HSV Inhibition

This compound is a potent and specific inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A), a host enzyme that plays a critical role in the initiation of HSV lytic replication.[1][2][3] During the initial stages of infection, HSV recruits host cell LSD1 to the viral genome to remove repressive histone methylation marks (e.g., H3K9me2). This epigenetic modification is essential for the transcription of viral Immediate Early (IE) genes, which are the first set of genes expressed and are required to activate the lytic replication cascade.[2][4]

By inhibiting LSD1, this compound prevents the removal of these repressive marks, leading to an accumulation of repressive chromatin on viral IE gene promoters.[2][3] This epigenetic silencing blocks IE gene expression, effectively halting the viral replication cycle before it can fully initiate.[2][5] This mechanism is distinct from traditional antiviral drugs that target viral enzymes like DNA polymerase.

Comparative Performance of HSV Replication Inhibitors

The efficacy of this compound has been evaluated against other compounds, including the standard-of-care Acyclovir and other inhibitors targeting LSD1 or different viral processes.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and other relevant HSV replication inhibitors.

Table 1: Inhibitor Properties and Potency

InhibitorTargetMechanism of ActionIC50 (Enzyme Assay)Selectivity
This compound Host LSD1/KDM1APrevents demethylation of repressive H3K9me2 on viral promoters.20 nM[1][3][5]36-fold over MAO-B, 69-fold over MAO-A[1]
Acyclovir Viral DNA PolymeraseChain termination during viral DNA replication.N/A (requires phosphorylation)Acts only in virus-infected cells due to reliance on viral Thymidine Kinase (TK)[6]
Tranylcypromine (TCP) Host LSD1, MAO-A/BNon-specific inhibitor of LSD1 and Monoamine Oxidases.~1 mM (for HSV IE gene inhibition)[7]Low
ML324 Host JMJD2 DemethylasesPrevents demethylation of repressive histone marks.N/ASpecific for JMJD2 family[8]

Table 2: Comparative In Vitro Efficacy Against Herpesviruses

InhibitorVirusCell LineAssayResult
This compound HSV-1HeLaIE Gene ExpressionIC50: ~10 µM[3][7]
HSV-1HFFIE Gene ExpressionIC50: ~3 µM[3][7]
HSV-1HeLa / HFFViral Yield~100-fold reduction[3][9]
CyHV-3KF-1Viral Replication96% inhibition at 20 µM; 98% at 50 µM[8]
Acyclovir CyHV-3KF-1Viral Replication~94% inhibition at 50 µM[8]
ML324 CyHV-3KF-1Viral ReplicationComplete block at 20-50 µM[8]

Table 3: Comparative In Vivo Efficacy in Mouse Models

InhibitorModelDosageKey Finding
This compound HSV Primary Infection20 mg/kg/dayMore significant reduction in viral load at day 3 post-infection compared to ACV; comparable at days 5 and 10.[2]
Acyclovir HSV Primary Infection100 mg/kg/dayStandard control; effective at reducing viral load at later time points.[2]
This compound HSV LatencyN/ASuppresses HSV reactivation from latency in a ganglion explant model.[2][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the action and evaluation of these inhibitors.

HSV_Lytic_Replication cluster_virus HSV Virion cluster_nucleus Host Cell Nucleus cluster_chromatin Viral Genome Epigenetic State vGenome Viral DNA Repressive Repressive Chromatin (H3K9me2) vGenome->Repressive Default State LSD1 Host LSD1 Enzyme Repressive->LSD1 Recruited by Virus Active Active Chromatin (H3K9 demethylated) IE_Genes Immediate Early (IE) Genes Active->IE_Genes Transcription Enabled Lytic_Cycle Lytic Replication Cascade IE_Genes->Lytic_Cycle Activates Progeny Progeny Virions Lytic_Cycle->Progeny LSD1->Active Removes H3K9me2 OGL002 This compound OGL002->LSD1 Inhibits

Caption: HSV recruits host LSD1 to enable transcription. This compound blocks this process.

In_Vitro_Workflow cluster_assays Post-Infection Assays start Culture Host Cells (e.g., HeLa, HFF) step1 Treat cells with Inhibitor (e.g., this compound, ACV) or DMSO control start->step1 step2 Infect cells with HSV-1 step1->step2 assay3 Perform Cytotoxicity Assay (e.g., MTT Assay) step1->assay3 assay1 Harvest RNA (2h post-infection) Measure IE gene mRNA via qRT-PCR step2->assay1 assay2 Harvest Virions (24h post-infection) Determine Viral Yield via Plaque Assay step2->assay2

Caption: Workflow for evaluating HSV inhibitor efficacy and cytotoxicity in vitro.

In_Vivo_Workflow start Acclimate BALB/c Mice step1 Pre-treat Mice with Vehicle, This compound, or other inhibitor (e.g., 7 days) start->step1 step2 Intranasal Infection with HSV-2 step1->step2 step3 Continue Daily Drug Treatment step2->step3 step4 Harvest Trigeminal Ganglia at specific days post-infection (e.g., Day 3, 5, 10) step3->step4 end Quantify Viral DNA Load via qPCR step4->end

Caption: In vivo workflow for assessing inhibitor impact on HSV primary infection.

Detailed Experimental Protocols

LSD1 Demethylase Activity Assay

This cell-free assay quantifies the enzymatic activity of LSD1 and its inhibition by compounds like this compound.

  • Principle: The demethylation of a dimethylated H3K4 peptide substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct. The H2O2 is then measured using a fluorometric method.[1][3]

  • Protocol:

    • Recombinant human LSD1 protein is incubated with a dimethylated H3K4 peptide substrate.

    • Test compounds (e.g., this compound) are added at various concentrations. Tranylcypromine can be used as a control inhibitor.[9]

    • The reaction is coupled with the Amplex Red peroxide/peroxidase assay kit. In the presence of peroxidase, Amplex Red reacts with H2O2 to produce the highly fluorescent resorufin.[1][9]

    • Fluorescence is measured to determine the rate of H2O2 production, which is proportional to LSD1 demethylase activity.

    • Reactions are performed in triplicate. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting activity against inhibitor concentration.[1][9]

Cell-Based HSV Inhibition Assays

These assays measure the effect of an inhibitor on viral gene expression and the production of infectious virus particles in a cell culture system.

  • Cell Lines: Human foreskin fibroblasts (HFF) or HeLa cells are commonly used.[2][3]

  • Protocol for IE Gene Expression (qRT-PCR):

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (DMSO) for approximately 4 hours.[2]

    • Cells are then infected with HSV-1 at a specified multiplicity of infection (MOI), for example, 0.1 PFU/cell.[2]

    • At a short time post-infection (e.g., 2 hours), total cellular RNA is extracted.[2]

    • Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the mRNA levels of specific viral IE genes (e.g., ICP4, ICP27) and cellular control genes (e.g., GAPDH).

    • The relative expression of viral genes is normalized to the control genes and compared between treated and untreated cells.[2]

  • Protocol for Viral Yield Reduction:

    • The experiment is set up as described above (steps 1-3).

    • At 24 hours post-infection, the cells and supernatant are harvested.[2]

    • The samples undergo freeze-thaw cycles to release virions.

    • The total amount of infectious virus is quantified using a plaque assay on a permissive cell line (e.g., Vero cells). The reduction in viral titer is calculated relative to the vehicle control.

In Vivo HSV Primary Infection Mouse Model

This model assesses the efficacy of an inhibitor in a living organism.

  • Animal Model: 4-week-old female BALB/c mice are typically used.[2]

  • Protocol:

    • Mice are divided into groups: vehicle control, test compound (e.g., this compound), and positive control (e.g., Acyclovir).

    • Mice are pre-treated with the vehicle or this compound via intraperitoneal injection for a set period (e.g., 7 days) before infection. The Acyclovir control group typically begins treatment 1 day post-infection.[2]

    • Mice are infected intranasally with a lethal (LD90) or sub-lethal (LD50) dose of HSV-2.[2]

    • Daily drug treatments are continued for 8-10 days post-infection.

    • At specified time points (e.g., days 3, 5, and 10 post-infection), trigeminal ganglia (where HSV establishes latency) are harvested.[2]

    • Total DNA is extracted from the ganglia, and the number of viral genomes is quantified by qPCR to determine the viral load.[2]

Conclusion

This compound represents a novel class of HSV inhibitors that act via an epigenetic mechanism, targeting a host factor essential for the initiation of viral lytic replication. Comparative data demonstrates its high potency and specificity for LSD1. In vitro, it effectively blocks the expression of viral immediate-early genes and reduces the production of progeny virus.[3] Notably, in vivo studies suggest that this compound can be more effective than Acyclovir at early stages of infection and is also capable of suppressing viral reactivation from latency.[2] This distinct mechanism of action, focused on epigenetic control of the viral genome, holds significant potential for overcoming resistance to traditional DNA polymerase inhibitors and could be effective against other herpesviruses that utilize a similar mechanism for replication.[4] Further research into LSD1 inhibitors and other epigenetic modulators is a promising frontier in the development of next-generation antiviral therapies.

References

Evaluating the Therapeutic Potential of OG-L002 Against Other Epigenetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epigenetic modifications are at the forefront of cancer research, with a variety of drugs targeting these pathways now available or in clinical development. This guide provides a comparative analysis of OG-L002, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor, against other major classes of epigenetic drugs, including Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, Bromodomain and Extra-Terminal motif (BET) inhibitors, and Enhancer of Zeste Homolog 2 (EZH2) inhibitors. This comparison is based on available preclinical data to objectively evaluate their therapeutic potential.

Mechanism of Action and Signaling Pathways

Epigenetic drugs modulate gene expression without altering the DNA sequence itself. Each class of drugs targets a distinct component of the epigenetic machinery, leading to different downstream effects on cancer cells.

This compound (LSD1 Inhibitor): this compound is a potent and specific inhibitor of LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Inhibition of LSD1 by this compound leads to an increase in H3K4 and H3K9 methylation, which can reactivate silenced tumor suppressor genes and inhibit the expression of oncogenes.[3] The signaling pathways affected by LSD1 inhibition are diverse and can include the PI3K/AKT/mTOR and Notch pathways.[4][5]

LSD1_Pathway OG_L002 This compound LSD1 LSD1 OG_L002->LSD1 Inhibits H3K4me2 H3K4me2 (Active Chromatin) LSD1->H3K4me2 Demethylates H3K9me2 H3K9me2 (Repressive Chromatin) LSD1->H3K9me2 Demethylates Tumor_Suppressor Tumor Suppressor Genes (e.g., p53) H3K4me2->Tumor_Suppressor Activates Oncogenes Oncogenes H3K9me2->Oncogenes Represses Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Oncogenes->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of this compound (LSD1 inhibitor).

HDAC Inhibitors (e.g., Vorinostat): HDAC inhibitors increase histone acetylation, leading to a more open chromatin structure and the activation of gene transcription, including tumor suppressor genes like p21.[6][7][8] This can induce cell cycle arrest, differentiation, and apoptosis.[6]

HDAC_Pathway HDACi HDAC Inhibitor (e.g., Vorinostat) HDACs HDACs HDACi->HDACs Inhibits Histone_Acetylation Histone Acetylation (Open Chromatin) HDACs->Histone_Acetylation Deacetylates Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Histone_Acetylation->Tumor_Suppressor Activates Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors.

DNMT Inhibitors (e.g., Azacitidine): DNMT inhibitors prevent DNA methylation, a key mechanism for gene silencing. By inhibiting DNMTs, these drugs can lead to the re-expression of silenced tumor suppressor genes.[9][10][11][12]

DNMT_Pathway DNMTi DNMT Inhibitor (e.g., Azacitidine) DNMTs DNMTs DNMTi->DNMTs Inhibits Tumor_Suppressor Tumor Suppressor Genes DNMTi->Tumor_Suppressor Reactivates DNA_Methylation DNA Methylation (Gene Silencing) DNMTs->DNA_Methylation Catalyzes DNA_Methylation->Tumor_Suppressor Silences Gene_Expression Gene Re-expression Tumor_Suppressor->Gene_Expression

Caption: Simplified signaling pathway of DNMT inhibitors.

BET Inhibitors (e.g., JQ1): BET inhibitors target BET proteins, which are "readers" of histone acetylation. By displacing BET proteins from chromatin, these inhibitors disrupt the transcription of key oncogenes, most notably MYC.[13][14][15][16]

BET_Pathway BETi BET Inhibitor (e.g., JQ1) BET_Proteins BET Proteins (BRD4) BETi->BET_Proteins Inhibits Binding Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones Binds to MYC_Oncogene MYC Oncogene BET_Proteins->MYC_Oncogene Activates Transcription Cell_Proliferation Cell Proliferation MYC_Oncogene->Cell_Proliferation Promotes

Caption: Simplified signaling pathway of BET inhibitors.

EZH2 Inhibitors (e.g., Tazemetostat): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing by trimethylating histone H3 at lysine 27 (H3K27me3). EZH2 inhibitors block this activity, leading to the reactivation of tumor suppressor genes.[17][18][19][20]

EZH2_Pathway EZH2i EZH2 Inhibitor (e.g., Tazemetostat) EZH2_PRC2 EZH2 (PRC2 Complex) EZH2i->EZH2_PRC2 Inhibits Tumor_Suppressor Tumor Suppressor Genes EZH2i->Tumor_Suppressor Reactivates H3K27me3 H3K27me3 (Gene Silencing) EZH2_PRC2->H3K27me3 Catalyzes H3K27me3->Tumor_Suppressor Silences Gene_Expression Gene Re-expression Tumor_Suppressor->Gene_Expression

Caption: Simplified signaling pathway of EZH2 inhibitors.

Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and representative drugs from other epigenetic classes against their primary targets and in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparative experiments are limited.

Table 1: Target-Based IC50 Values

Drug ClassDrugTargetIC50 (nM)
LSD1 Inhibitor This compound LSD1 20 [2]
HDAC InhibitorVorinostatPan-HDAC~50-100
DNMT InhibitorAzacitidineDNMT1~400
BET InhibitorJQ1BRD4~50-100
EZH2 InhibitorTazemetostatEZH22.5 (wild-type)

Table 2: Cell-Based IC50 Values in Selected Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)
This compound HeLa Cervical Cancer ~10 [2]
This compound HFF Foreskin Fibroblast ~3 [2]
VorinostatA431Epidermoid Carcinoma2[4]
AzacitidineMV4-11Acute Myeloid Leukemia~0.5-1
JQ1Rh10Rhabdomyosarcoma<1[5]
TazemetostatOCI-LY19Diffuse Large B-cell Lymphoma~0.01-0.1[21]

Comparative In Vivo Efficacy

Preclinical in vivo studies using xenograft models provide valuable insights into the anti-tumor activity of these epigenetic drugs.

Table 3: Summary of In Vivo Efficacy in Xenograft Models

Drug ClassDrugXenograft ModelEfficacy
LSD1 Inhibitor This compound HSV-infected mice Dose-dependent repression of primary infection [2]
HDAC InhibitorVorinostatA431 (Epidermoid Carcinoma)Significant tumor growth arrest at 100 mg/kg[4]
DNMT InhibitorAzacitidineIDH1 mutant gliomaTumor regression and prolonged survival[14][17]
BET InhibitorJQ1Pancreatic Ductal AdenocarcinomaTumor growth inhibition of 40-62% at 50 mg/kg[22]
EZH2 InhibitorTazemetostatPBRM1-mutated Chordoma100% overall survival and significant tumor growth inhibition[6][9][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of epigenetic drugs.

Experimental Workflow: In Vitro Drug Efficacy Screen

experimental_workflow start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture drug_treatment 2. Treatment with Epigenetic Drugs (e.g., this compound, Vorinostat) cell_culture->drug_treatment viability_assay 3. Cell Viability Assay (MTT Assay) drug_treatment->viability_assay target_engagement 5. Target Engagement Assay (e.g., LSD1 activity, Histone marks) drug_treatment->target_engagement ic50 4. IC50 Determination viability_assay->ic50 data_analysis 6. Data Analysis and Comparison ic50->data_analysis target_engagement->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro comparison of epigenetic drugs.
LSD1 Demethylase Activity Assay (Amplex Red)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Principle: LSD1 demethylates its substrate, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin, which can be quantified.

Protocol Outline:

  • Reagent Preparation: Prepare LSD1 enzyme, Amplex Red reagent, HRP, and the H3K4me2 peptide substrate in assay buffer.

  • Inhibitor Incubation: Pre-incubate the LSD1 enzyme with varying concentrations of this compound or other test compounds.

  • Reaction Initiation: Add the H3K4me2 substrate to initiate the demethylation reaction.

  • Detection: Add the Amplex Red/HRP working solution.

  • Measurement: Measure the fluorescence intensity at an excitation of ~530 nm and an emission of ~590 nm.[8][13][23]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the epigenetic drugs for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.[10][24][25][26][27]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction of proteins with specific DNA regions in the cell.

Principle: Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.

Protocol Outline:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone mark of interest (e.g., H3K4me2 or H3K9me2).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions.[16][28][29][30][31]

Conclusion

This compound demonstrates potent and specific inhibition of LSD1, a key epigenetic regulator. While direct comparative studies are limited, the available data suggests that this compound has therapeutic potential comparable to other classes of epigenetic drugs. Each class of epigenetic inhibitor has a distinct mechanism of action, leading to different downstream effects and potential therapeutic applications. The choice of an appropriate epigenetic drug will likely depend on the specific cancer type and its underlying epigenetic landscape. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound against other epigenetic therapies.

References

Cross-Validation of OG-L002's Antiviral Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the antiviral effects of OG-L002, a novel and potent inhibitor of the lysine-specific demethylase 1 (LSD1/KDM1A), across different cell lines. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound against various viral infections. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying mechanism of action.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of this compound has been demonstrated against several DNA viruses. The following table summarizes the key quantitative data from in vitro studies, providing a comparative overview of its potency in different cell lines.

Cell LineVirusParameterThis compound ValueComparatorComparator ValueReference
HeLaHerpes Simplex Virus-1 (HSV-1)IC₅₀ (IE Gene Expression)~10 µMTranylcypromine (TCP)~1 mM[1]
Human Foreskin Fibroblast (HFF)Herpes Simplex Virus-1 (HSV-1)IC₅₀ (IE Gene Expression)~3 µMTranylcypromine (TCP)Not specified[1]
HeLaHerpes Simplex Virus-1 (HSV-1)Viral Yield Reduction~100-foldDMSO ControlNo reduction[1]
HFFHerpes Simplex Virus-1 (HSV-1)Viral Yield Reduction~100-foldDMSO ControlNo reduction[1]
Not SpecifiedHuman Cytomegalovirus (hCMV)IE Gene ExpressionRepressedNot specifiedNot specified[1][2]
Not SpecifiedAdenovirus Type 5E1A Gene ExpressionRepressedNot specifiedNot specified[1][2]
KF-1Cyprinid herpesvirus 3 (CyHV-3)Viral Replication Inhibition96% at 20 µM, 98% at 50 µMAcyclovir (ACV)~94% at 50 µM[3]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide, designed to assess the antiviral activity of this compound.

Cell Culture and Maintenance
  • Cell Lines: HeLa (human cervical cancer), HFF (human foreskin fibroblast), and KF-1 (koi fin) cells are commonly used.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

Antiviral Assay: Immediate-Early (IE) Gene Expression

This assay quantifies the inhibitory effect of this compound on the initial stages of viral gene transcription.

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight.

  • Compound Pretreatment: Treat the cells with varying concentrations of this compound or control compounds (e.g., DMSO, TCP) for 4 hours prior to infection.[1]

  • Viral Infection: Infect the cells with the virus (e.g., HSV-1) at a specified multiplicity of infection (MOI), typically 0.1 PFU/cell, for 2 hours.[1]

  • RNA Extraction and qRT-PCR: At 2 hours post-infection, harvest the cells and extract total RNA.[1] Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of viral immediate-early genes (e.g., ICP4, ICP27) and a cellular control gene (e.g., S15).[4]

  • Data Analysis: Normalize the viral gene expression to the cellular control gene and express the results as a ratio relative to the DMSO-treated control.[1] The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in IE gene expression.[1]

Viral Yield Reduction Assay

This assay measures the effect of this compound on the production of infectious viral progeny.

  • Pretreatment and Infection: Follow steps 1-3 of the IE Gene Expression Assay.

  • Incubation: After the 2-hour infection period, wash the cells to remove the inoculum and add fresh media containing the respective compounds. Incubate for 24 hours to allow for viral replication.[1]

  • Virus Harvest: Harvest the cells and supernatant. Lyse the cells by freeze-thawing to release intracellular virions.

  • Plaque Assay: Determine the viral titer in the harvested samples by performing a plaque assay on a fresh monolayer of susceptible cells.

  • Data Analysis: Calculate the reduction in viral yield as the fold-difference in plaque-forming units (PFU) per milliliter between this compound-treated and control-treated cells.[1]

Cytotoxicity Assay

This assay is crucial to ensure that the observed antiviral effects are not due to compound-induced cell death.

  • Cell Treatment: Treat uninfected cells with a range of concentrations of this compound for a duration equivalent to the antiviral assays (e.g., 12 or 24 hours).[2]

  • Viability Assessment: Measure cell viability using a standard method, such as the MTT assay or a commercial cytotoxicity kit that measures the release of lactate dehydrogenase (LDH).[2]

  • Data Analysis: Express the results as the percentage of viable cells compared to the DMSO-treated control. No significant toxicity was reported for this compound at concentrations up to 50 µM in HeLa and HFF cells.[1]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

Antiviral_Workflow cluster_setup Experiment Setup cluster_infection Viral Infection cluster_analysis Analysis cell_seeding 1. Cell Seeding (e.g., HeLa, HFF) pretreatment 2. Pretreatment (this compound or Control) cell_seeding->pretreatment infection 3. Virus Infection (e.g., HSV-1) pretreatment->infection qRT_PCR 4a. qRT-PCR (IE Gene Expression) infection->qRT_PCR 2h post-infection viral_yield 4b. Viral Yield Assay (Plaque Assay) infection->viral_yield 24h post-infection

Caption: A generalized workflow for assessing the antiviral activity of this compound.

Mechanism_of_Action cluster_effect OG_L002 This compound LSD1 LSD1 (KDM1A) Histone Demethylase OG_L002->LSD1 inhibits H3K9me2 Repressive Histone Mark (H3K9me2) LSD1->H3K9me2 removes Transcription Viral IE Gene Transcription LSD1->Transcription Overall Inhibition of Viral Replication Chromatin Repressive Chromatin Assembly H3K9me2->Chromatin promotes Viral_IE_Promoters Viral Immediate-Early Gene Promoters Viral_IE_Promoters->Transcription drives Chromatin->Viral_IE_Promoters acts on Replication Viral Replication Transcription->Replication initiates

Caption: The proposed mechanism of action for this compound's antiviral effects.

Discussion and Alternative Compounds

This compound exerts its antiviral effects by inhibiting the cellular enzyme LSD1, which is crucial for the initiation of lytic replication for several DNA viruses.[1] By blocking LSD1, this compound promotes the accumulation of repressive histone marks (H3K9 methylation) on the viral immediate-early gene promoters.[1] This epigenetic modification leads to the suppression of viral gene expression and a subsequent reduction in viral replication.[1]

In comparative studies, this compound has shown superior or comparable efficacy to other antiviral agents. For instance, in a mouse model of HSV infection, this compound was more effective than the standard anti-herpesvirus drug acyclovir (ACV) at early stages of infection and demonstrated comparable activity at later time points.[1] Another LSD1 inhibitor, ML324 , has also been shown to suppress HSV-1 lytic infection and reactivation.[3][4] Additionally, the parent class of compounds, monoamine oxidase inhibitors (MAOIs) like tranylcypromine (TCP) , show some anti-herpetic activity, but this compound is significantly more potent and specific for LSD1.[1]

Conclusion

The available data strongly support the potent antiviral activity of this compound against herpesviruses and other DNA viruses in a variety of cell lines. Its mechanism of action, targeting a host epigenetic factor, represents a promising strategy for antiviral drug development. Further cross-validation in a broader range of cell lines and against a wider spectrum of viruses is warranted to fully elucidate the therapeutic potential of this compound.

References

A Head-to-Head Comparison of LSD1 Inhibitors: In Vivo Efficacy of OG-L002 vs. RN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, OG-L002 and RN-1. This analysis is based on available preclinical data, focusing on their therapeutic potential in Sickle Cell Disease (SCD) and Herpes Simplex Virus (HSV) infection.

Both this compound and RN-1 are potent inhibitors of LSD1, an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy for various diseases, including cancers, genetic disorders like SCD, and viral infections.[3][4][5] This guide synthesizes the current in vivo evidence for this compound and RN-1 to facilitate informed decisions in research and development.

Data Presentation: In Vivo Efficacy in Sickle Cell Disease

Table 1: Comparison of In Vivo Efficacy of this compound and RN-1 in SCD Mouse Models

ParameterThis compoundRN-1Vehicle Control (DMSO)
F-cells (%) 6%[6][7]Not explicitly quantified in the same manner, but significant increases in HbF-positive cells were observed[3][8]~2.5%[6][7]
γ-globin mRNA Fold Induction 4.4-fold[6][7]Comparable to decitabine, a potent inducer[3][9]Baseline[6][7]
Fetal Hemoglobin (HbF) % 0.37%[6][7]Significantly increased[3][8]0.2%[6][7]
Reticulocytes (%) 22%[6]Significantly reduced[3]>50%[6]
Mature Erythroid Cells (%) 54%[6]Increased frequencies observed[3]~24.3%[6]
Sickled RBCs Apparently reduced[6][7]Significantly reduced[3]Present[6][7]
Splenomegaly Not reportedModestly reduced[8]Present[8]
Organ Necrosis Not reportedAbsent in treated mice[3][8]Present[3][8]

Note: Data for this compound and RN-1 are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

In Vivo Sickle Cell Disease Mouse Model
  • Animal Model: Townes sickle cell mice (hα/hα::βS/βS), typically 6-8 weeks old, are used as they mimic many of the hematologic and pathophysiologic features of human SCD.[3][7]

  • Drug Administration:

    • This compound: Administered via intraperitoneal injection at a concentration of 1 mg/g body weight per day for 4 weeks.[6]

    • RN-1: Administered through an unspecified route in the referenced study, with treatment lasting for up to 4 weeks.[3][8]

  • Efficacy Evaluation:

    • Flow Cytometry: Whole blood is stained with anti-human HbF antibody to determine the percentage of F-cells.[6][8]

    • qRT-PCR: To quantify γ-globin mRNA expression levels in blood cells.[6][8]

    • Complete Blood Count (CBC): To analyze various hematological parameters including reticulocyte and mature erythrocyte counts.[6]

    • Histology: Wright-Giemsa staining of peripheral blood smears to assess red blood cell morphology and H&E staining of organs like the liver and spleen to evaluate tissue damage.[6][8]

In Vivo Herpes Simplex Virus Infection Mouse Model
  • Animal Model: BALB/c female mice are commonly used for HSV-2 infection studies.[10]

  • Drug Administration (this compound): Intraperitoneal administration of this compound at doses ranging from 6 to 40 mg/kg/day.[10]

  • Infection and Evaluation:

    • Mice are infected with HSV-2 (e.g., strain MS).[10]

    • Efficacy is assessed by measuring viral loads in the trigeminal ganglia at different time points post-infection using qPCR.[11]

    • Reactivation from latency is evaluated in a mouse ganglion explant model.[10]

Mandatory Visualization

Signaling Pathway Diagrams

LSD1_Inhibition_in_SCD cluster_gene_regulation γ-globin Gene Locus cluster_repressor_complex DRED Repressor Complex γ-globin gene γ-globin gene Increased HbF Increased HbF γ-globin gene->Increased HbF leads to LSD1 LSD1 LSD1->γ-globin gene represses Increased H3K4me2 Increased H3K4me2 LSD1->Increased H3K4me2 prevents demethylation of DNMT1 DNMT1 TR2_TR4 TR2/TR4 NuRD_CoREST NuRD/CoREST This compound / RN-1 This compound / RN-1 This compound / RN-1->LSD1 inhibition Increased H3K4me2->γ-globin gene activates transcription Amelioration of SCD symptoms Amelioration of SCD symptoms Increased HbF->Amelioration of SCD symptoms results in

LSD1_Inhibition_in_HSV cluster_viral_genome HSV Genome cluster_host_factors Host Cell Factors Viral IE Genes Viral Immediate Early (IE) Genes Lytic Replication &\nReactivation Lytic Replication & Reactivation Viral IE Genes->Lytic Replication &\nReactivation initiates HCF1 HCF-1 LSD1 LSD1 HCF1->LSD1 recruits LSD1->Viral IE Genes demethylates H3K9me2 on promoters, enabling transcription Repressive Chromatin\n(H3K9me2) Repressive Chromatin (H3K9me2) LSD1->Repressive Chromatin\n(H3K9me2) removes This compound / RN-1 This compound / RN-1 This compound / RN-1->LSD1 inhibition Block of Lytic Cycle Block of Lytic Cycle This compound / RN-1->Block of Lytic Cycle leads to Repressive Chromatin\n(H3K9me2)->Viral IE Genes silences

Experimental Workflow Diagrams

SCD_InVivo_Workflow cluster_assays Efficacy Assays start Start: Townes SCD Mice (6-8 wks) treatment Treatment Groups: - this compound / RN-1 (IP) - Vehicle Control (DMSO) start->treatment duration 4-Week Treatment Period treatment->duration sampling Blood & Tissue Collection duration->sampling flow Flow Cytometry (% F-cells) sampling->flow qpcr qRT-PCR (γ-globin mRNA) sampling->qpcr cbc CBC (Reticulocytes, etc.) sampling->cbc histo Histology (RBC morphology, Organ damage) sampling->histo analysis Analysis flow->analysis qpcr->analysis cbc->analysis histo->analysis

HSV_InVivo_Workflow cluster_assays Efficacy Assays start Start: BALB/c Mice treatment Treatment Groups: - this compound (IP, 6-40 mg/kg/day) - Vehicle Control start->treatment infection HSV-2 Infection treatment->infection sampling Ganglia Collection (various time points) infection->sampling qpcr qPCR (Viral Load) sampling->qpcr explant Ganglion Explant Culture (Reactivation) sampling->explant analysis Analysis qpcr->analysis explant->analysis

Conclusion

Both this compound and RN-1 demonstrate significant promise as in vivo inhibitors of LSD1 for the treatment of Sickle Cell Disease. The available data suggests that both compounds can effectively increase fetal hemoglobin levels and ameliorate disease pathology in a preclinical mouse model.[3][6][7] In the context of Herpes Simplex Virus infection, this compound has shown efficacy in reducing viral load and reactivation in vivo.[10][11]

While this guide provides a comparative overview based on existing literature, the lack of direct head-to-head in vivo studies necessitates careful consideration when evaluating the relative potency and efficacy of this compound and RN-1. Future research directly comparing these two inhibitors in the same preclinical models would be invaluable for determining their full therapeutic potential and guiding clinical development. Researchers are encouraged to consult the primary literature for detailed experimental procedures and data.

References

Safety Operating Guide

Proper Disposal of OG-L002: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of OG-L002, a potent histone demethylase inhibitor. While specific institutional protocols may vary, the following procedures are based on general best practices for hazardous chemical waste management and should be adapted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and the product's Safety Data Sheet (SDS).

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, it is imperative to consult its Safety Data Sheet (SDS). The SDS for this compound, available from the supplier, provides comprehensive information on its physical and chemical properties, potential hazards, and necessary safety precautions.

Key Information to Extract from the this compound SDS:

  • Section 2: Hazard(s) Identification: This section will detail the specific health and environmental hazards associated with this compound.

  • Section 7: Handling and Storage: This will provide guidance on safe handling practices to minimize exposure.

  • Section 8: Exposure Controls/Personal Protection: This section specifies the necessary Personal Protective Equipment (PPE) required when handling the substance.

  • Section 13: Disposal Considerations: This is the most critical section for disposal procedures and will indicate if the chemical is considered hazardous waste and provide guidance on appropriate disposal methods.

While a specific SDS for this compound is not publicly available, based on its chemical structure (a biphenyl derivative) and its biological activity as a potent enzyme inhibitor, it should be treated as a hazardous chemical.

Quantitative Data Summary

The following table summarizes key information for this compound, compiled from available scientific literature. This data is essential for a proper risk assessment prior to handling and disposal.

PropertyValueSource
Chemical Name 4'-((1R,2S)-2-aminocyclopropyl)biphenyl-3-olTocris Bioscience
Molecular Formula C₁₅H₁₅NOTocris Bioscience
Molecular Weight 225.29 g/mol Tocris Bioscience
Appearance SolidGeneral Chemical Information
Biological Activity Potent LSD1 inhibitor (IC₅₀ = 20 nM)Scientific Literature
Solubility Soluble in DMSOGeneral Laboratory Information
Storage Temperature -20°CTocris Bioscience

Experimental Protocol for the Disposal of this compound

The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. Always perform these steps in a designated chemical fume hood while wearing appropriate PPE.

Materials:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or face shield

  • Laboratory coat

  • Appropriate, labeled hazardous waste container (provided by your institution's EHS department)

  • Chemical spill kit

Procedure:

  • Consult the SDS and Institutional Protocols: Before beginning, review the this compound Safety Data Sheet and your institution's specific chemical waste disposal guidelines.

  • Prepare the Waste Container: Obtain a designated hazardous waste container from your EHS department. Ensure the container is properly labeled with "Hazardous Waste," the chemical name "this compound," and the date.

  • Handling Unused or Expired this compound (Solid):

    • If the original container is intact and properly sealed, it can be placed directly into the designated hazardous waste container.

    • If transferring the solid waste, use a clean, dedicated spatula and funnel to avoid cross-contamination.

  • Handling this compound Solutions (e.g., in DMSO):

    • Do not dispose of this compound solutions down the drain.

    • Carefully pour the solution into the labeled hazardous waste container.

    • Rinse the original container with a small amount of a suitable solvent (e.g., the solvent used to prepare the solution) and add the rinsate to the hazardous waste container to ensure all residual chemical is collected.

  • Decontamination of Labware:

    • All labware that has come into contact with this compound (e.g., vials, pipette tips, spatulas) must be decontaminated or disposed of as hazardous waste.

    • For decontamination, rinse the labware three times with a suitable solvent. The first two rinses should be collected as hazardous waste and added to the waste container. The third rinse may be disposed of according to your institutional guidelines for non-hazardous chemical waste, provided the initial concentration was low.

    • Alternatively, disposable labware can be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Final Container Sealing and Storage:

    • Securely close the hazardous waste container.

    • Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Documentation: Complete any required waste disposal forms as per your institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

OG_L002_Disposal_Workflow This compound Disposal Workflow start Start: Need to dispose of this compound consult_sds Consult this compound SDS and Institutional EHS Protocols start->consult_sds ppe Wear appropriate PPE: - Lab coat - Safety goggles - Chemical-resistant gloves consult_sds->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware solid_procedure Place in labeled hazardous waste container solid_waste->solid_procedure liquid_procedure Pour into labeled hazardous waste container. Rinse original container and add rinsate to waste. liquid_waste->liquid_procedure labware_procedure Decontaminate via rinsing (collect rinsate) or dispose of as solid hazardous waste contaminated_labware->labware_procedure collect_waste Collect all waste streams in a properly labeled hazardous waste container solid_procedure->collect_waste liquid_procedure->collect_waste labware_procedure->collect_waste store_waste Store sealed container in a designated satellite accumulation area collect_waste->store_waste ehs_pickup Arrange for pickup by EHS/Hazardous Waste Management store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound in a laboratory setting.

By adhering to these procedures and consulting the specific Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Logistical Information for Handling OG-L002

Author: BenchChem Technical Support Team. Date: November 2025

Emergency Contact Information:

ContactPhone Number
Emergency Services 911 (or local equivalent)
Institutional Safety Office [Insert specific number here]
Principal Investigator [Insert specific number here]
Chemical Identification and Properties
PropertyValue
Chemical Name 4'-((1R,2S)-2-aminocyclopropyl)biphenyl-3-ol
Molecular Formula C15H15NO
Molecular Weight 225.29 g/mol
CAS Number 1357302-64-7
Known Function Potent and specific LSD1 inhibitor
Storage Temperature -20°C
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling OG-L002 to ensure that the selected PPE is appropriate for the planned procedures.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Hand Protection Double-gloving with nitrile gloves.[1]Chemical-resistant gloves (e.g., butyl rubber or neoprene) over nitrile gloves, especially when handling concentrated solutions.[2]
Eye and Face Protection Safety glasses with side shields.[1]Chemical splash goggles and a face shield, particularly when there is a risk of splashes or aerosols.[3][4]
Body Protection A fully buttoned, long-sleeved laboratory coat.[3]A chemical-resistant apron over the lab coat.
Respiratory Protection Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.A NIOSH-approved respirator may be necessary if there is a risk of aerosolization or if working outside of a fume hood.[3][5]
Footwear Closed-toe shoes.[3]Chemical-resistant shoe covers may be considered in areas with a high risk of spills.

Operational and Disposal Plans

Engineering Controls
  • Ventilation: All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling and storing this compound. This area should be clearly marked with warning signs.

Handling and Storage Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh paper or in a container that can be sealed for transport.

  • Dissolving: this compound is often dissolved in dimethyl sulfoxide (DMSO).[2] DMSO can facilitate the absorption of chemicals through the skin; therefore, extreme caution must be exercised when handling DMSO solutions of this compound.[2][6]

  • Storage: Store this compound in a tightly sealed, clearly labeled container at -20°C in the designated storage area.

Spill Management
  • Evacuation: In the event of a large spill, evacuate the immediate area and alert others.

  • Containment: For small spills within a fume hood, contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. The waste from the cleanup should be placed in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.[7][8]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 225.29 g/mol = 0.00225 g or 2.25 mg.

  • Weighing: In a chemical fume hood, carefully weigh 2.25 mg of this compound powder.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Storage: Store the stock solution at -20°C.

Visualizations

OG_L002_Handling_Workflow Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Proceed to Handling Prepare_Solution Prepare Solution (e.g., in DMSO) Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Experiment Complete Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Hazardous Waste per Institutional Policy Segregate_Waste->Dispose_Waste Spill_Event Spill Occurs Evacuate_Area Evacuate Area Spill_Event->Evacuate_Area Contain_Spill Contain Spill Evacuate_Area->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Spill_Waste Dispose of Spill Waste Clean_Up->Dispose_Spill_Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.